Boc-Phe-Phe-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-90-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13122-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Phe-Phe-OH for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Boc-Phe-Phe-OH, is a dipeptide derivative of the essential amino acid L-phenylalanine. The presence of the N-terminal tert-butoxycarbonyl (Boc) protecting group makes it a crucial building block in peptide synthesis, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and drug development.
Core Properties of this compound
This compound is a white crystalline powder. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 13122-90-2 | [1][2] |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [1] |
| Molecular Weight | 412.5 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | [1] |
| Appearance | White to off-white crystalline powder | --- |
| Purity | ≥97% | [2] |
| Solubility | Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). | [2] |
Spectroscopic and Analytical Data
| Data Type | Description | Source |
| ¹³C NMR | Spectrum available | [1] |
| Optical Properties | Exhibits characteristic absorption peaks between 248 nm and 265 nm in ethanol solution. Photoluminescence emission peak at 285 nm when excited at 259 nm. | [3] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through a solution-phase peptide coupling method. The following protocol outlines a general procedure based on established chemical principles.
Materials and Reagents:
-
L-Phenylalanine methyl ester hydrochloride
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or other suitable base
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Preparation of Boc-Phe-Phe-OMe:
-
Dissolve L-Phenylalanine methyl ester hydrochloride in chloroform (CHCl₃) or DCM.
-
Add N-Methylmorpholine (NMM) at 0°C and stir for 15 minutes.
-
In a separate flask, dissolve Boc-Phe-OH in CHCl₃ or DCM and add DCC and HOBt.
-
Add the Boc-Phe-OH solution to the L-Phenylalanine methyl ester solution and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield crude Boc-Phe-Phe-OMe.
-
The crude product can be recrystallized from a mixture of chloroform and petroleum ether.
-
-
Saponification to this compound:
-
Dissolve the purified Boc-Phe-Phe-OMe in methanol.
-
Add a solution of NaOH (e.g., 2 M) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a fundamental building block in the synthesis of more complex peptide structures for various research and therapeutic applications.
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] The Boc protecting group provides stability and allows for controlled, stepwise elongation of peptide chains.[2] Its dipeptide structure offers specific steric and electronic properties that are valuable in constructing complex peptide architectures.[2]
Drug Discovery and Development
Peptides containing the Phe-Phe motif are of significant interest in drug discovery. For instance, dipeptide prodrugs have been investigated to enhance transporter affinity and metabolic stability, leading to improved cancer cell growth inhibition. The lipophilic nature of the phenylalanine residues can also contribute to the cell-penetrating properties of peptides.
While specific signaling pathways directly modulated by this compound are not extensively documented, it is a key component in the synthesis of peptides that target a wide range of biological processes. Peptides derived from this dipeptide may be designed to interact with specific receptors or inhibit enzymes involved in various disease pathways. The self-assembly properties of Phe-Phe containing peptides are also an area of active research, with implications for the development of novel biomaterials.[4]
Logical Relationship in Peptide-Based Drug Discovery
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a valuable and versatile dipeptide for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined structure and the presence of the Boc protecting group facilitate the controlled synthesis of complex peptides. Further research into the biological activities of peptides derived from this compound is likely to uncover novel therapeutic agents and research tools.
References
- 1. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Synthesis of Boc-Phe-Phe-OH
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (this compound), a dipeptide derivative crucial in peptide synthesis and materials science. This document details its chemical structure, properties, and established synthesis protocols, presenting quantitative data in structured tables and outlining experimental workflows with detailed diagrams.
Introduction
This compound is a protected dipeptide composed of two L-phenylalanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This compound serves as a fundamental building block for the synthesis of larger, more complex peptides and has been noted for its capacity to self-assemble into various nanostructures, such as nanospheres and nanotubes.[3] The remarkable rigidity of these self-assembled structures is attributed to "zipper-like" aromatic interlocks.[3]
Chemical Structure and Properties
This compound consists of two phenylalanine molecules linked by a peptide bond. The amino group of the N-terminal phenylalanine is protected by a Boc group.
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | [4] |
| Synonyms | N-Boc-L-phenylalanyl-L-phenylalanine, Boc-L-Diphenylalanine | [4] |
| CAS Number | 13122-90-2 | [4] |
| Molecular Formula | C23H28N2O5 | [4] |
| Molecular Weight | 412.48 g/mol | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [4] |
Synthesis Protocols
The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This process involves three main stages:
-
Synthesis of the N-terminally protected amino acid, Boc-Phe-OH.
-
Protection of the C-terminus of the second amino acid, typically as a methyl ester (Phe-OMe).
-
Coupling of the two protected residues, followed by the deprotection of the C-terminal ester to yield the final product.
Stage 1: Synthesis of the Precursor (Boc-Phe-OH)
The Boc protecting group is introduced by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)
-
Materials : L-phenylalanine, di-tert-butyl dicarbonate, triethylamine, dioxane, water, ethyl ether, potassium hydrogen sulfate.
-
Procedure :
-
A mixture of L-phenylalanine (16.51 g, 0.1 mol) is prepared in 60 mL of water and 60 mL of peroxide-free dioxane.[5]
-
Triethylamine (21 mL) is added to the mixture to create a basic environment.[5]
-
To the resulting solution, 223 g (1 mol) of di-tert-butyl dicarbonate is added dropwise over 1 hour while stirring. A white precipitate may appear.[1] The temperature may rise to 30–35°C.[1]
-
The reaction is stirred overnight at room temperature to ensure completion.[1]
-
The mixture is diluted with water and extracted twice with pentane or ether to remove unreacted Boc₂O and other nonpolar impurities.[1][5]
-
The aqueous layer is carefully acidified to a pH of 1-2.5 with a cold solution of potassium hydrogen sulfate or 2.5 N hydrochloric acid.[1][5] This causes the Boc-Phe-OH to precipitate as an oil or solid.
-
The product is extracted from the acidified aqueous layer using ethyl ether or methylene chloride.[1][5]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[5]
-
The resulting solid or oil is recrystallized, often using a solvent system like hexane, to yield pure, white crystalline Boc-Phe-OH.[5]
-
Quantitative Data for Boc-Phe-OH Synthesis
| Parameter | Value | Source |
| Typical Yield | 78–87% | [1] |
| Melting Point | 86–88 °C | [1][5] |
| Purity | ≥98% | [6] |
Workflow for Boc-Phe-OH Synthesis
Caption: Workflow for the synthesis of Boc-Phe-OH.
Stage 2: Synthesis of this compound
This stage involves the coupling of Boc-Phe-OH with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification to remove the methyl ester protecting group.
Experimental Protocol: Solution-Phase Synthesis of this compound
-
Materials : Boc-Phe-OH, L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl), dicyclohexylcarbodiimide (DCC), N-methylmorpholine (NMM) or other base, chloroform (CHCl₃) or dichloromethane (DCM), 5% sodium bicarbonate (NaHCO₃), saturated sodium chloride (NaCl), anhydrous sodium sulfate (Na₂SO₄), lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Procedure :
-
Activation & Coupling :
-
Dissolve L-phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).[7]
-
Cool the solution to 0°C and add N-methylmorpholine (NMM) (2.23 mL, 0.021 mol) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.[7]
-
In a separate flask, dissolve Boc-Phe-OH (0.01 mol) in chloroform (20 mL).[7]
-
Add the Boc-Phe-OH solution and dicyclohexylcarbodiimide (DCC) (2.1 g, 0.01 mol) to the stirred H-Phe-OMe solution.[7] Note: Coupling agents like HOBt can be added with DCC to minimize side reactions.[3]
-
Allow the reaction to stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[7]
-
-
Workup & Isolation of Boc-Phe-Phe-OMe :
-
Filter the reaction mixture to remove the DCU precipitate. Wash the residue with fresh chloroform and combine the filtrates.[7]
-
Wash the combined filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution to remove unreacted starting materials and acidic/basic impurities.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in a vacuum to obtain the crude Boc-Phe-Phe-OMe.[7]
-
-
Saponification (Ester Deprotection) :
-
Dissolve the crude Boc-Phe-Phe-OMe in a suitable solvent mixture (e.g., methanol/water).
-
Add a solution of NaOH or LiOH and monitor the reaction progress using thin-layer chromatography (TLC).[3][7]
-
Once the reaction is complete, neutralize the mixture and perform an aqueous workup to isolate the final product, this compound.
-
-
Purification :
-
The final crude product can be purified by recrystallization from a suitable solvent mixture, such as chloroform and petroleum ether, to yield pure this compound.[7]
-
-
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized intermediates and the final this compound product should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure, including the presence of the Boc group, the two phenylalanine residues, and the peptide bond.[3]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful coupling and final product formation.
-
Infrared (IR) Spectroscopy : Can be used to identify key functional groups, such as the amide C=O stretch of the peptide bond and the urethane C=O of the Boc group.[7]
-
Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and assess the purity of the product.[3]
-
Melting Point Analysis : A sharp melting point range is indicative of a pure compound.[7]
Conclusion
This compound is a valuable dipeptide derivative synthesized through well-established solution-phase peptide synthesis techniques. The protocols detailed in this guide, from the protection of the initial amino acid to the final coupling and deprotection steps, provide a clear path for its preparation in a laboratory setting. Proper characterization is essential to ensure the purity and structural integrity of the final product, which is a key building block for advanced applications in peptide chemistry and nanotechnology.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scbt.com [scbt.com]
- 7. ptfarm.pl [ptfarm.pl]
A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly properties of the N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) dipeptide. This molecule has garnered significant attention in the fields of materials science and nanomedicine due to its capacity to form a variety of well-defined supramolecular structures. This document details the fundamental principles governing its self-assembly, the resultant morphologies, quantitative data, experimental methodologies, and its applications, particularly in drug delivery.
Introduction to this compound and its Self-Assembly
This compound is a derivative of the diphenylalanine (Phe-Phe) motif, which is a core recognition motif in the self-assembly of amyloid-β peptides. The N-terminal is protected by a tert-butyloxycarbonyl (Boc) group, which plays a crucial role in influencing the self-assembly process. The spontaneous organization of this compound into ordered nanostructures is primarily driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, π-π stacking of the aromatic phenyl rings, and hydrophobic interactions.[1] The bulky Boc group can disrupt the typical packing observed in unprotected diphenylalanine, leading to the formation of distinct nanostructures such as nanofibers and planar microstructures instead of hollow tubes.[1]
The versatility of this compound lies in its ability to form different morphologies based on the experimental conditions, such as the choice of solvent, pH, and concentration. This tunable self-assembly makes it a promising building block for the rational design of functional biomaterials.[1]
Physicochemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[2]
-
Molecular Formula: C₂₃H₂₈N₂O₅[2]
-
Molecular Weight: 412.49 g/mol [2]
-
CAS Number: 13122-90-2[1]
Synthesis:
This compound is typically synthesized via liquid-phase peptide synthesis. The general strategy involves the coupling of Boc-protected L-phenylalanine (Boc-Phe-OH) with the methyl ester of L-phenylalanine (H-Phe-OMe) using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the saponification of the methyl ester to yield the carboxylic acid.[1]
Self-Assembled Morphologies and Quantitative Data
The self-assembly of this compound can result in a variety of nanostructures, with the final morphology being highly dependent on the environmental conditions.
Nanospheres and Vesicles
In the presence of ethanol or ethanol-water mixtures, this compound predominantly forms spherical aggregates and vesicles.[1][3]
| Parameter | Value | Conditions | Reference |
| Morphology | Spherical Aggregates | 50% ethanol/water | [3] |
| Diameter | 1-4 µm | 5 mg/mL concentration | [3] |
| Secondary Structure | α-helix (FT-IR peak at 1657 cm⁻¹) | 50% ethanol/water | [3] |
| Morphology | Nanotubes | HFP/water | [4] |
| Average Thickness | 690 nm | HFP/water | [4] |
| Morphology | Nanospheres | HFP/ethanol | [4] |
| Diameter | Nanometer to micrometer range | High concentration in HFP, diluted in ethanol | [4] |
Nanofibers and Hydrogels
In aqueous solutions or through a pH-switch mechanism, this compound can self-assemble into nanofibers, which can further entangle to form hydrogels.[1][5]
| Parameter | Value | Conditions | Reference |
| Morphology | Fibrillar Structures | Aqueous solutions | [1] |
| Morphology | Nanofibers connecting spherical elements ("molecular necklaces") | Co-assembly with NH₂-Phe-Phe-OH in 50% ethanol | [3] |
| Nanofiber Diameter | ~300-800 nm | Co-assembly with NH₂-Phe-Phe-OH | [3] |
| Hydrogel Formation | Gelation occurs | pH-switch method | [5] |
Spectroscopic Properties
The self-assembly process and the resulting nanostructures can be characterized by various spectroscopic techniques.
| Technique | Observation | Interpretation | Reference |
| UV-Vis Absorption | Four characteristic peaks at 247, 252, 257, and 263 nm | Quantum confinement effects within the self-assembled nanostructures | [6][7] |
| FT-IR Spectroscopy | Amide I peak at ~1657 cm⁻¹ (in spheres) | α-helical secondary structure | [3] |
| Fluorescence Spectroscopy | Emission maximum at 283 nm (excitation at 257 nm) | Intrinsic fluorescence of the dipeptide | [7] |
| Circular Dichroism | Negative peak appearing at 219 nm over time in hydrogels | Formation of ordered secondary structures |
Experimental Protocols
Synthesis of this compound
-
Protection of Phenylalanine: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Esterification of Phenylalanine: The carboxyl group of another L-phenylalanine molecule is protected as a methyl ester using thionyl chloride in methanol.
-
Peptide Coupling: The Boc-protected phenylalanine (Boc-Phe-OH) is coupled with the phenylalanine methyl ester (H-Phe-OMe) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in a suitable organic solvent (e.g., dichloromethane).
-
Deprotection: The methyl ester protecting group is removed by saponification with sodium hydroxide in a methanol/water mixture to yield the final product, this compound.[7]
Self-Assembly Protocols
Solvent-Triggered Self-Assembly (for Nanospheres):
-
Prepare a stock solution of this compound in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) at a concentration of 100 mg/mL.[3]
-
Vortex the solution until the peptide is completely dissolved.[3]
-
Dilute the stock solution with ethanol or a 50% ethanol/water mixture to the desired final concentration (e.g., 5 mg/mL).[3]
-
Gently mix the solution and allow it to stand at room temperature for a specified period (e.g., 24 hours) for the self-assembly to occur.[3]
pH-Switch Self-Assembly (for Hydrogels):
-
Suspend this compound in deionized water.
-
Add a stoichiometric amount of a base (e.g., NaOH) to deprotonate the carboxylic acid and dissolve the dipeptide.
-
Induce gelation by adding an acid (e.g., HCl or a slow-hydrolyzing acid like glucono-δ-lactone) to lower the pH, which protonates the carboxyl groups and triggers self-assembly into a fibrillar network.
Characterization Methods
-
Transmission Electron Microscopy (TEM): A drop of the peptide solution is placed on a carbon-coated copper grid, stained with a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid), and allowed to dry before imaging. This allows for the visualization of the nanostructure morphology.
-
Atomic Force Microscopy (AFM): A drop of the peptide solution is deposited on a freshly cleaved mica surface and allowed to dry. The topography and mechanical properties of the self-assembled structures are then imaged in tapping or contact mode.
-
X-ray Diffraction (XRD): Lyophilized or carefully dried hydrogel samples are analyzed to determine the presence of crystalline structures and the molecular packing within the self-assembled material.
-
Circular Dichroism (CD) Spectroscopy: The secondary structure of the dipeptides in solution or in a hydrogel state is analyzed using a quartz cuvette with a short path length. Spectra are typically recorded in the far-UV region (190-260 nm).
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine residues can be used to monitor the self-assembly process. For fibrillar structures, Thioflavin T (ThT) assays can be employed, where an increase in fluorescence intensity indicates the formation of β-sheet-rich structures.
Visualizations of Workflows and Mechanisms
Experimental Workflow for Self-Assembly and Characterization
Caption: Experimental workflow for the synthesis, self-assembly, and characterization of this compound nanostructures.
Proposed Mechanism of Cellular Uptake of this compound Nanoparticles
While specific intracellular signaling pathways directly modulated by this compound are not extensively documented, their application in drug delivery implies interaction with and uptake by cells. The following diagram illustrates a plausible mechanism for the cellular uptake of this compound nanoparticles, likely through endocytosis.
Caption: Proposed mechanism of endocytotic cellular uptake of this compound nanoparticles for drug delivery.
Applications in Drug Development
The self-assembled nanostructures of this compound are extensively explored for their potential in drug delivery. Their biocompatibility, high surface area-to-volume ratio, and the ability to encapsulate therapeutic agents make them attractive carrier systems.
-
Controlled Release: Hydrogels formed from this compound can serve as depots for the sustained release of drugs. The release kinetics can be tuned by altering the cross-linking density and the degradation rate of the hydrogel matrix.
-
Stimuli-Responsive Delivery: The pH-sensitive nature of the self-assembly allows for the design of "smart" drug delivery systems that release their cargo in response to specific pH changes, such as those found in tumor microenvironments or intracellular compartments like lysosomes.[5]
-
Biocompatible Scaffolds: These self-assembled structures can be used as scaffolds in tissue engineering to support cell growth and deliver growth factors.
Conclusion
This compound is a versatile dipeptide that exhibits rich self-assembly behavior, leading to a variety of well-defined nanostructures. The ability to control the morphology of these structures through simple changes in experimental conditions makes it a powerful tool for the bottom-up fabrication of functional biomaterials. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound in their respective fields. Further research into the specific interactions of these nanostructures with biological systems will undoubtedly unlock new and exciting applications in nanomedicine and beyond.
References
- 1. This compound | 13122-90-2 | Benchchem [benchchem.com]
- 2. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 5. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00464E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Boc-Phe-Phe-OH (CAS 13122-90-2)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a key dipeptide derivative in chemical synthesis and biomedical research. This document details its physicochemical properties, synthesis, experimental protocols, and applications, with a focus on its role in peptide chemistry and the development of novel biomaterials.
Core Compound Information
This compound, with the CAS number 13122-90-2, is an N-terminally protected dipeptide composed of two L-phenylalanine residues. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates controlled peptide chain elongation in synthetic processes.[1] This compound is a fundamental building block in both solid-phase and solution-phase peptide synthesis, enabling the creation of more complex peptide structures for a wide range of applications, from pharmaceutical research to materials science.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 13122-90-2 | [1] |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [2] |
| Molecular Weight | 412.49 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Melting Point | 133-136 °C | [2] |
| Optical Rotation | [α]²⁰/D = -0.96° (c=1 in MeOH) | [2] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and other common organic solvents. | [4] |
Structural Information
| Identifier | String |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 |
| InChIKey | NNOBHAOOLCEJBL-OALUTQOASA-N |
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound, which is critical for its identification and characterization.[2]
| Spectroscopy | Key Peaks/Signals |
| IR (KBr, cm⁻¹) | 3368, 3338, 2945, 1730, 1689, 1651 |
| ¹H-NMR (300 MHz, DMSO-d₆, δ ppm) | 7.90-8.03 (m, 2H), 7.17-7.31 (m, 14H), 6.84-6.87 (d, 1H), 4.43-4.45 (m, 1H), 4.02-4.09 (m, 1H), 3.45 (s, 3H), 3.1-3.2 (m, 3H), 2.78-2.82 (m, 2H), 2.53-2.72 (m, 4H), 1.27 (s, 9H) |
| ¹³C-NMR (75 MHz, CDCl₃, δ ppm) | 175.1, 171.6, 155.7, 136.4, 136.3, 129.4, 128.6, 128.5, 127.1, 126.9, 80.5, 55.6, 53.9, 38.0, 37.4, 28.19 |
| HRMS-ESI | [M+Na]⁺ Calculated for C₂₃H₂₈N₂NaO₅: 435.1895; Found: 435.1894 |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via a solution-phase peptide coupling reaction. The following is a general protocol based on standard peptide synthesis methodologies.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Deprotection of Phenylalanine Methyl Ester: Dissolve H-Phe-OMe·HCl in DCM and cool to 0°C. Add NMM or DIPEA and stir for 15 minutes to obtain the free amine.
-
Coupling Reaction: In a separate flask, dissolve Boc-Phe-OH, DCC, and HOBt in DCM. Add this solution to the free amine of phenylalanine methyl ester. Stir the reaction mixture at room temperature for 24 hours.[5]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield Boc-Phe-Phe-OMe.[5]
-
Saponification: Dissolve the resulting Boc-Phe-Phe-OMe in a mixture of methanol and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Self-Assembly of this compound Nanostructures
This compound is known to self-assemble into various nanostructures, such as spheres and fibers, depending on the solvent conditions.[3] The following protocol describes the self-assembly process.
Materials:
-
This compound (lyophilized)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)
-
Ethanol (50% aqueous solution)
Procedure:
-
Stock Solution Preparation: Weigh the lyophilized this compound and dissolve it in HFP to a concentration of 100 mg/mL. Vortex the solution until the peptide is completely dissolved and the solution is clear.[3]
-
Dilution and Assembly: Dilute the stock solution with 50% ethanol to the desired final concentration (e.g., 3 mg/mL). Gently mix the solution using a pipette.[3]
-
Incubation: Keep the solution at room temperature for 24 hours to allow for the self-assembly of nanostructures.[3]
The resulting nanostructures can be characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM).
Applications in Research and Development
Peptide Synthesis
The primary application of this compound is as a building block in the synthesis of larger peptides. The Boc protecting group allows for the stepwise addition of amino acids in a controlled manner, which is a cornerstone of both solid-phase and solution-phase peptide synthesis.[1]
Biomaterials and Nanotechnology
The self-assembly properties of this compound are of significant interest in the field of nanotechnology and materials science. The ability to form well-defined nanostructures such as nanotubes, nanorods, and nanofibers opens up possibilities for its use in:[6]
-
Drug Delivery: The self-assembled nanostructures can encapsulate therapeutic agents for targeted delivery.[7]
-
Tissue Engineering: These structures can serve as scaffolds for cell growth and tissue regeneration.[7]
-
Biosensors: The unique properties of the nanostructures can be harnessed for the development of sensitive biosensing platforms.[3]
The mechanism of self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, hydrophobic interactions of the phenyl rings, and π-π stacking of the aromatic groups.[6]
Role in Cellular Signaling and Drug Development
While direct modulation of specific signaling pathways by this compound itself is not extensively documented, peptides containing the Phe-Phe motif are being explored for their therapeutic potential. The self-assembled nanostructures of these peptides can be functionalized to target specific cell surface receptors, thereby influencing downstream signaling cascades. For instance, they can be used as carriers for anticancer drugs, delivering them to tumor cells and inducing apoptosis.[8] This targeted approach has the potential to enhance the efficacy of chemotherapeutic agents while minimizing side effects.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. Its versatility as a synthetic building block and its capacity for self-assembly into functional nanostructures underscore its importance in advancing peptide chemistry, materials science, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. This compound | 13122-90-2 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural compounds as anticancer agents: Experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Phenylalanine Dipeptides in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine-containing dipeptides, particularly diphenylalanine (Phe-Phe), have emerged as fundamental building blocks in the field of bionanotechnology. Their inherent biocompatibility, ease of synthesis, and remarkable self-assembly properties make them versatile scaffolds for a wide range of research applications. These simple molecules can spontaneously organize into well-defined nanostructures such as nanotubes, nanofibers, vesicles, and hydrogels, which are being extensively explored for drug delivery, tissue engineering, and as enzyme inhibitors. This technical guide provides an in-depth overview of the core applications of phenylalanine dipeptides, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Core Applications and Research Areas
The research applications of phenylalanine dipeptides are diverse, primarily leveraging their capacity for spontaneous self-assembly into functional nanomaterials.
Self-Assembly and Nanostructure Formation
The cornerstone of phenylalanine dipeptide utility lies in its self-assembly into various ordered nanostructures. The driving forces for this assembly are a combination of non-covalent interactions, including π-π stacking of the aromatic phenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions.[1] The resulting morphology of the self-assembled structures can be controlled by factors such as peptide concentration, pH, solvent polarity, and temperature.[2]
Commonly observed nanostructures include:
-
Nanotubes and Nanofibers: Elongated structures with high aspect ratios, forming the basis of hydrogels.
-
Vesicles and Nanospheres: Hollow, spherical structures suitable for encapsulation.
-
Hydrogels: Three-dimensional porous networks of entangled nanofibers that can entrap large amounts of water, mimicking the extracellular matrix.[3]
Drug Delivery Systems
The self-assembled nanostructures of phenylalanine dipeptides serve as excellent carriers for therapeutic agents. Their biocompatibility and tunable properties make them attractive for controlled drug release.
-
Hydrogel-based Delivery: The porous network of hydrogels can physically entrap drug molecules, which are then released through diffusion or in response to the degradation of the hydrogel matrix.[4] For instance, Fmoc-Phe-Phe hydrogels have been successfully used to incorporate and sustain the release of the anti-inflammatory drug indomethacin. The release mechanism often follows a biphasic profile, with an initial burst release followed by a sustained, diffusion-controlled phase.[5]
-
Nanotube-based Delivery: The hollow core of diphenylalanine nanotubes can be loaded with drugs. These nanotubes have shown potential for the sustained intravitreal delivery of therapeutic agents.[6]
-
Targeted Delivery: The peptide backbone can be functionalized with targeting ligands to direct the nanocarriers to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
Tissue Engineering and 3D Cell Culture
Phenylalanine dipeptide hydrogels provide a synthetic mimic of the extracellular matrix (ECM), offering a supportive environment for cell growth, proliferation, and differentiation. Their tunable mechanical properties and biocompatibility are key advantages in this application. These hydrogels have been used as scaffolds for 3D cell culture, enabling the formation and growth of cell spheroids.[1]
Enzyme Inhibition
Modified phenylalanine dipeptides have been investigated as inhibitors of various enzymes. For example, dipeptides containing sterically constrained phenylalanine analogs have been shown to competitively inhibit chymotrypsin. The design of these inhibitors often involves modifying the peptide backbone or side chains to enhance binding affinity to the enzyme's active site. Furthermore, peptides containing phenylalanine have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), which plays a key role in blood pressure regulation.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the applications of phenylalanine dipeptides.
| Dipeptide/System | Application | Key Parameter | Value/Range | Reference |
| Fmoc-Phe-Phe | Hydrogelation | Min. Gelation Conc. | < 0.5% (w/v) | [5] |
| Leu-ΔPhe | Hydrogelation | Min. Gelation Conc. | 0.2 wt% | [6] |
| FF-MTs | Cytotoxicity | High Cell Viability | Up to 5 mg/mL | [9] |
| PA1, PA2, PA3 (FF analogues) | Biocompatibility | Non-toxic Conc. | Up to 75 μM | [2] |
| Fmoc-FL, -YL, -LL, -YA | Hydrogel Mechanics | Elastic Modulus (G') | 4 - 62 kPa | [1][10] |
| P11-8, P11-13/14 | Hydrogel Mechanics | Storage Modulus (G') | 9.3 - 120 kPa | [11] |
| MAX1/DMAX1 (racemic mixture) | Hydrogel Mechanics | Storage Modulus (G') | ~800 Pa | [12] |
Table 1: Physicochemical and Mechanical Properties of Phenylalanine Dipeptide-Based Systems
| Peptide | Target Enzyme | IC50 Value | Reference |
| Sec-Pro-Phe-OMe | ACE | 183.2 ± 10.6 nM | [7] |
| Val-Trp | ACE | 0.58 µM | [7] |
| Ile-Trp | ACE | 0.50 µM | [7] |
| Leu-Trp | ACE | 1.11 µM | [7] |
| VRY | ACE | 0.078 ± 0.004 μmol | [13] |
| FWG | ACE | Comparable to porcine muscle peptides | [14] |
| MFLG | ACE | Comparable to porcine muscle peptides | [14] |
Table 2: IC50 Values of Phenylalanine-Containing Peptides as ACE Inhibitors
| Drug | Dipeptide Carrier | Encapsulation Efficiency | Loading Capacity | Release Kinetics | Reference |
| Rhodamine B | FF-MTs | - | - | First-order | [9] |
| Doxorubicin | PA1 (spheres) | 46.58% | - | - | [2] |
| Doxorubicin | PA3 (nanorods) | 51.71% | - | - | [2] |
| Indomethacin | Fmoc-Phe-Phe | High incorporation | - | Biphasic | [5] |
Table 3: Drug Delivery Parameters of Phenylalanine Dipeptide-Based Systems
Experimental Protocols
This section provides detailed methodologies for key experiments involving phenylalanine dipeptides.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Phe-Phe-OH
This protocol outlines the manual synthesis of Fmoc-L-phenylalanyl-L-phenylalanine using the Fmoc/tBu strategy.[15][16][17][18]
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Second Phenylalanine):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1 minute to activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Second Amino Acid):
-
Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.
-
-
Cleavage from Resin:
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Fmoc-Phe-Phe-OH product.
-
Preparation of Fmoc-Phe-Phe Hydrogel
This protocol describes the pH-triggered self-assembly of Fmoc-Phe-Phe into a hydrogel.[5]
Materials:
-
Fmoc-Phe-Phe-OH powder
-
Hexafluoroisopropanol (HFIP)
-
Deionized water or buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of Fmoc-Phe-Phe in HFIP (e.g., 100 mg/mL).
-
To form a hydrogel, dilute the stock solution with deionized water or a buffer solution to the desired final peptide concentration (e.g., 0.5% w/v).
-
The change in solvent polarity will trigger the self-assembly of the dipeptide into nanofibers, leading to the formation of a hydrogel.
-
Allow the hydrogel to set at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentration and final pH.
Characterization of Dipeptide Nanostructures by Transmission Electron Microscopy (TEM)
This protocol outlines the preparation of a peptide hydrogel sample for TEM imaging.[3][19][20][21][22]
Materials:
-
Peptide hydrogel
-
Deionized water
-
Carbon-coated copper TEM grids
-
Uranyl acetate solution (1-2% w/v)
-
Filter paper
Procedure:
-
Sample Dilution: Dilute the hydrogel sample significantly with deionized water (e.g., 40-fold dilution) to disperse the nanofibrous network.[3]
-
Grid Preparation: Place a 5-10 µL drop of the diluted hydrogel suspension onto a carbon-coated copper TEM grid.
-
Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.
-
Blotting: Carefully blot the excess liquid from the edge of the grid using filter paper.
-
Negative Staining:
-
Place a drop of the uranyl acetate staining solution onto the grid.
-
Allow the stain to sit for 30-60 seconds.
-
Blot the excess stain from the edge of the grid.
-
-
Drying: Allow the grid to air-dry completely before imaging.
-
Imaging: Observe the sample using a transmission electron microscope at an appropriate accelerating voltage.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Phenylalanine dipeptides represent a powerful and versatile platform in materials science and biomedical research. Their ability to self-assemble into a variety of biocompatible nanostructures has paved the way for significant advancements in drug delivery, tissue engineering, and enzyme inhibition. The straightforward synthesis and tunable properties of these dipeptides continue to make them a subject of intense research. Future work will likely focus on the development of more complex, multi-functional dipeptide-based systems with enhanced therapeutic efficacy and the elucidation of their interactions with biological systems at the molecular level, including their potential roles in cellular signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]
- 3. Design of a Peptide-Based Electronegative Hydrogel for the Direct Encapsulation, 3D Culturing, in Vivo Syringe-Based Delivery, and Long-Term Tissue Engraftment of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives [mdpi.com]
- 5. fmoc-diphenylalanine-based-hydrogels-as-a-potential-carrier-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 6. Jiban Jyoti Panda - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-diphenylalanine microtubes as a potential drug-delivery system: characterization, release kinetics, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Enhanced Mechanical Rigidity of Hydrogels Formed From Enantiomeric Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 20. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility of Boc-Phe-Phe-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-t-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a crucial dipeptide intermediate in synthetic peptide chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a generalized workflow for assessing peptide solubility.
Core Topic: this compound and its Solubility
This compound is a protected dipeptide composed of two phenylalanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and influences its solubility profile. The presence of two bulky, hydrophobic phenylalanine side chains and the polar carboxylic acid group gives the molecule an amphipathic character, leading to varied solubility in different organic solvents.
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments and data for the related precursor, Boc-Phe-OH, provide valuable insights.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available qualitative solubility information for this compound and its precursor, Boc-Phe-OH, in various organic solvents. It is important to note that quantitative data for this compound is sparse in publicly accessible databases. The self-assembly of Boc-Phe-Phe has been observed under various dissolution conditions, which can influence solubility measurements[1].
| Compound | Solvent | Temperature (°C) | Solubility (Qualitative) | Quantitative Data |
| This compound | Various | Not Specified | Self-assembles under different dissolution conditions[1] | Not Available |
| Boc-Phe-OH | Dichloromethane (DCM) | Not Specified | Soluble[2] | Not Available |
| Dimethylformamide (DMF) | Not Specified | Soluble[2][3] | "Clearly soluble" at 1 mmol in 2 mL | |
| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble[2][3] | Not Available | |
| Methanol | Not Specified | Soluble[3] | Not Available |
Experimental Protocols: Determination of Peptide Solubility
For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols, based on established methodologies for peptide solubility determination, are recommended.
Equilibrium Solubility Method (Gravimetric Analysis)
This is a widely used and reliable method for determining the solubility of a solid in a liquid.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., Dichloromethane, Dimethylformamide, Acetonitrile, Methanol, Ethanol)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter compatible with the organic solvent.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the peptide.
-
Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Final weight of vial - Initial weight of vial) / Volume of supernatant withdrawn
High-Performance Liquid Chromatography (HPLC) Method
This method is useful for determining solubility when smaller sample quantities are available or when dealing with complex mixtures.
Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC.
Materials:
-
Same as for the gravimetric method.
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase solvents.
-
Volumetric flasks for standard preparation.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to fall within the concentration range of the calibration curve.
-
Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized experimental workflow for determining the solubility of a peptide such as this compound in an organic solvent.
Caption: Generalized workflow for peptide solubility determination.
References
An In-depth Technical Guide to the Physical Characteristics of Boc-Phe-Phe-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) powder. This dipeptide derivative is a crucial building block in peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive compounds.[1][2] Understanding its physical properties is essential for its proper handling, storage, and application in research and development.
Core Physical and Chemical Properties
This compound is a white powder that serves as a key intermediate in various synthetic organic processes.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).[1]
The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | [][4] |
| Synonyms | N-Boc-L-phenylalanyl-L-phenylalanine, Boc-L-Diphenylalanine | [1][] |
| CAS Number | 13122-90-2 | [1][][5] |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [1][5] |
| Molecular Weight | 412.49 g/mol | [1][] |
| Appearance | White powder / Solid | [1][] |
| Melting Point | 133 - 136 °C | [1] |
| Optical Rotation | [a]D20 = -0.96º (c=1 in Methanol) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C or 2-8°C | [1][5] |
Note: A significant discrepancy exists in the reported melting point, with some predictive sources suggesting a much lower range. The experimentally determined value of 133-136°C is cited here from a supplier data sheet.
Experimental Protocols
Detailed methodologies for determining the key physical characteristics cited above are outlined below. These represent standard laboratory procedures for powdered organic compounds.
The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates a high-purity substance.[6][7]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry this compound powder is finely crushed. The open end of a glass capillary tube is pressed into the powder.[6][8]
-
Loading the Capillary: The sample is compacted into the sealed bottom of the tube by tapping the tube or by dropping it through a long glass tube to ensure dense packing of approximately 3 mm in height.[6][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or sensor.[7][9]
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the powder first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7][9]
-
Reporting: The melting point is reported as the range between T1 and T2.[9]
Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light, which is crucial for confirming the stereochemical identity of the dipeptide.[10]
Methodology: Polarimetry
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank sample, which is the pure solvent (e.g., Methanol) in the sample cell.[11][12]
-
Sample Preparation: A solution of this compound is prepared by accurately weighing the powder and dissolving it in a precise volume of a specified solvent (e.g., 1 g in 100 mL of Methanol for a concentration of c=1).[1][10] The solution must be clear and free of air bubbles.[12]
-
Measurement: The polarimeter sample tube (typically 100 mm in length) is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.[11][13]
-
Data Acquisition: The tube is placed in the polarimeter, and the angle of rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589.3 nm).[10][14]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]
While specific quantitative solubility data is limited, a general protocol can be followed to determine suitable solvents for experimental applications. The solubility of a peptide depends on its polarity, which is influenced by its amino acid composition.[15]
Methodology: Qualitative Solubility Testing
-
Initial Solvent Selection: Based on the structure of this compound, which has nonpolar aromatic rings and a polar backbone, a range of solvents from nonpolar to polar should be tested.
-
Procedure: To a small, known amount of this compound powder in a test tube, a small volume of the test solvent is added.
-
Observation: The mixture is agitated (e.g., vortexed) and observed for dissolution. If the powder dissolves, it is recorded as "soluble." If it remains suspended, it is "sparingly soluble" or "insoluble."
-
Recommended Solvents for Testing:
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13122-90-2 | Benchchem [benchchem.com]
- 4. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13122-90-2 | FB48521 | Biosynth [biosynth.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. digicollections.net [digicollections.net]
- 15. m.youtube.com [m.youtube.com]
- 16. peptide.com [peptide.com]
- 17. Amino acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of Boc-Phe-Phe-Phe-OMe via Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. The formation of the amide bond is the fundamental step in peptide synthesis, and the efficiency and fidelity of this reaction are critical for producing the desired product in high yield and purity. This application note provides detailed protocols for the coupling reaction between N-terminally protected dipeptide, Boc-Phe-Phe-OH, and the C-terminally protected amino acid, H-Phe-OMe, to yield the tripeptide Boc-Phe-Phe-Phe-OMe. Two common and effective coupling methods are presented: one utilizing a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), and another employing a uronium salt, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).
The selection of an appropriate coupling reagent is crucial to facilitate the formation of the peptide bond while minimizing side reactions, particularly racemization of the chiral centers.[1][2] Carbodiimide-mediated couplings, such as those using EDC, are widely employed due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[3][4] The addition of HOBt is known to suppress racemization and improve coupling efficiency by forming a more stable active ester intermediate.[2][5][6] Uronium-based reagents like HBTU offer rapid and efficient coupling with low levels of racemization, making them a popular choice for synthesizing complex peptides.[2][5]
This document provides detailed experimental procedures, tables of reagents, and visual diagrams to guide researchers in successfully performing this tripeptide synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesis Grade | Commercially Available |
| H-Phe-OMe·HCl | Synthesis Grade | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | Synthesis Grade | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercially Available |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Synthesis Grade | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| 1 M Hydrochloric acid (HCl) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | Commercially Available |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol outlines the procedure for the coupling of this compound and H-Phe-OMe using EDC and HOBt.
1. Preparation of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
In a separate flask, suspend H-Phe-OMe·HCl (1.1 eq) in anhydrous DMF or DCM. To this suspension, add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. The mixture should become a clear solution.
2. Coupling Reaction:
-
To the solution of this compound, add HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the prepared solution of H-Phe-OMe to the this compound and HOBt mixture.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude tripeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-Phe-Phe-Phe-OMe.
| Reagent | Equivalents |
| This compound | 1.0 |
| H-Phe-OMe·HCl | 1.1 |
| DIPEA | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| Parameter | Condition |
| Solvent | DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Protocol 2: HBTU/DIPEA Mediated Coupling
This protocol describes the use of the uronium-based coupling reagent HBTU.
1. Preparation of Reactants:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
2. Coupling Reaction:
-
In a separate flask, dissolve H-Phe-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt.
-
Add the solution of H-Phe-OMe to the pre-activated this compound mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tripeptide.
| Reagent | Equivalents |
| This compound | 1.0 |
| H-Phe-OMe·HCl | 1.2 |
| HBTU | 1.1 |
| DIPEA | 3.7 (2.5 for activation + 1.2 for neutralization) |
| Parameter | Condition |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Diagrams
References
Application Notes: Utilizing Boc-Phe-Phe-OH for the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) in the synthesis of bioactive peptides. This dipeptide is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS), offering a reliable method for introducing the Phe-Phe motif, which is common in various bioactive peptides.
Introduction
This compound is a key intermediate in peptide chemistry, where the Boc protecting group provides temporary protection of the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[1] The phenylalanine-phenylalanine (Phe-Phe) motif is of significant interest in drug discovery and materials science due to its role in molecular recognition, self-assembly, and the bioactivity of peptides. Peptides containing this motif have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory and anticancer agents. The synthesis of such peptides is a critical step in their evaluation and development.
Data Presentation
The following tables summarize quantitative data from the synthesis of a model tripeptide, Boc-Phe-Phe-Gly-OH, and a tetrapeptide, Boc-Phe-Phe-Baclofen-OMe, via solution-phase synthesis.
Table 1: Synthesis of Boc-Phe-Phe-Gly-OH
| Step | Reaction | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | This compound + H-Gly-OMe·HCl | This compound, H-Gly-OMe·HCl | HBTU, HOBt, DIPEA | DMF | 12 | 85 | >95 (HPLC) |
| 2 | Saponification | Boc-Phe-Phe-Gly-OMe | LiOH | THF/H₂O | 4 | 92 | >98 (HPLC) |
Table 2: Synthesis of Boc-Phe-Phe-Baclofen-OMe
| Step | Reaction | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Coupling | This compound, H-Baclofen-OMe·HCl | TBTU, HOBt, DIPEA | Ethyl acetate | 12 | 78 | >95 (NMR) |
Data is illustrative and based on typical yields for such reactions. Actual yields may vary depending on experimental conditions.
Experimental Protocols
Solution-Phase Synthesis of a Tripeptide (Boc-Phe-Phe-Gly-OH)
This protocol describes the synthesis of a model tripeptide using this compound in solution.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Coupling of this compound with H-Gly-OMe·HCl
-
Dissolve this compound (1 mmol) in DMF (10 mL).
-
Add HBTU (1.1 mmol) and HOBt (1.1 mmol) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.2 mmol) in DMF (5 mL) and neutralize with DIPEA (2.5 mmol).
-
Add the neutralized glycine methyl ester solution to the activated this compound solution.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, 1M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-Phe-Phe-Gly-OMe.
Step 2: Saponification of the Methyl Ester
-
Dissolve the crude Boc-Phe-Phe-Gly-OMe in a mixture of THF and water (3:1, 20 mL).
-
Add LiOH (1.5 mmol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Boc-Phe-Phe-Gly-OH.
Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (H-Phe-Phe-Ala-NH₂)
This protocol outlines the synthesis of a tripeptide on a solid support using a Boc-based strategy.
Materials:
-
Rink Amide MBHA resin
-
Boc-Ala-OH
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry, if used as an alternative)
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5)
Procedure:
Step 1: Resin Swelling and First Amino Acid Coupling
-
Swell Rink Amide MBHA resin (0.5 mmol) in DMF for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3x).
-
Couple the first amino acid, Boc-Ala-OH (2 mmol), using HBTU (2 mmol), HOBt (2 mmol), and DIPEA (4 mmol) in DMF. Agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 2: Boc Deprotection
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralize the resin with 10% DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF (3x).
Step 3: Coupling of this compound
-
Dissolve this compound (1.5 mmol), HBTU (1.5 mmol), and HOBt (1.5 mmol) in DMF.
-
Add DIPEA (3 mmol) to activate the dipeptide.
-
Add the activated dipeptide solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 4: Final Deprotection and Cleavage
-
Remove the N-terminal Boc group as described in Step 2.
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin using a cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide and purify by HPLC.
Signaling Pathways and Bioactivity
Peptides containing the Phe-Phe motif have been implicated in various biological processes, including the modulation of inflammatory and cell survival pathways. Two key signaling cascades that are often targeted by bioactive peptides are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer.
Caption: MAPK signaling pathway and potential inhibition by Phe-Phe peptides.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response.[2] It controls the expression of genes involved in inflammation, immunity, and cell survival.
Caption: NF-κB signaling pathway and potential inhibition by Phe-Phe peptides.
Conclusion
This compound is a versatile and valuable tool for the synthesis of bioactive peptides containing the Phe-Phe motif. The protocols provided herein offer a starting point for researchers to develop and optimize the synthesis of their target peptides. The ability of such peptides to modulate key signaling pathways like MAPK and NF-κB highlights their potential as therapeutic leads in various diseases. Further research into the specific interactions of these peptides with their biological targets will be crucial for the development of novel peptide-based drugs.
References
Application Notes and Protocols for Boc-Phe-Phe-OH in Peptide-Based Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) is a crucial dipeptide derivative that serves as a fundamental building block in the synthesis of complex peptides for therapeutic applications.[1][2][3] Its unique structure, featuring a Boc-protecting group on the N-terminus and two phenylalanine residues, provides stability and controlled reactivity during peptide chain elongation.[3][4] The incorporation of the Phe-Phe motif can impart specific steric and electronic properties to the final peptide, influencing its biological activity and pharmacokinetic profile.[3] This document provides detailed application notes and experimental protocols for the use of this compound in peptide-based drug development.
Applications in Peptide-Based Drug Development
This compound is a versatile tool in the development of peptide-based drugs, with applications spanning various stages of the research and development pipeline:
-
Peptide Synthesis: As a dipeptide building block, this compound facilitates the efficient construction of peptide sequences, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3] Its use can streamline the synthesis process and improve yields of the target peptide.
-
Drug Discovery: The Phe-Phe motif is a key component in the self-assembly of peptides into nanostructures, a property that is being explored for applications in drug delivery and the development of novel biomaterials.[5]
-
Bioconjugation: this compound can be utilized in bioconjugation processes to link peptides to other molecules, such as imaging agents or drug carriers, to enhance their therapeutic efficacy and specificity.
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for this compound and related compounds is presented below.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₃H₂₈N₂O₅ | PubChem |
| Molecular Weight | 412.5 g/mol | [6] |
| CAS Number | 13122-90-2 | [3] |
| Boc-Phe-OH | ||
| Melting Point | 85-87 °C | [7] |
| Optical Activity [α]20/D | +25±1°, c = 1% in ethanol | [7] |
| Boc-Phe-OSu | ||
| Melting Point | 150-152 °C | [8] |
| Optical Activity [α]20/D | −21.0±1°, c = 1% in dioxane | [8] |
| Purity (HPLC) | ≥98.0% | [8] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Tripeptide using this compound
This protocol describes the synthesis of a tripeptide, Boc-Phe-Phe-Baclofen-OH, using this compound as a starting material. This method is adapted from a solution-phase peptide synthesis strategy.
Materials:
-
This compound
-
Baclofen methyl ester
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve Baclofen methyl ester (1.0 eq) in anhydrous DCM.
-
Add NMM (1.1 eq) at 0 °C and stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) to the this compound solution and stir for 5 minutes at 0 °C.
-
Add the activated this compound solution to the Baclofen methyl ester solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-Phe-Phe-Baclofen-OMe.
-
-
Saponification:
-
Dissolve the purified Boc-Phe-Phe-Baclofen-OMe in a mixture of methanol and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Boc-Phe-Phe-Baclofen-OH.
-
Characterization Data for a Representative Tripeptide (Boc-Phe-Phe-Baclofen-OH):
| Analysis | Data |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ = 12.02 (brs, 1H, -COOH); 7.94-8.04 (m, 2H, Baclofen NH, Phe (2) NH); 7.17-7.32 (m, 14H, H-Ar); 6.86-6.88 (m, 1H, Phe(1) NH); 4.43 (m, 1H, CαH of Phe (2); 4.09 (m, 1H, CαH of Phe(1)); 3.45 (m, 1H, CβH of Baclofen); 3.16 (brs, 2H, CγH of Baclofen); 2.48-2.78 (m, 6H, Phe diastereotopic CβH, Baclofen diastereotopic CαH); 1.27 (s, 9H, Boc-CH₃) ppm.[2] |
| ¹³C-NMR (75 MHz, DMSO-d₆) | δ = 172.8 (C of COOH); 171.7 (C of NCO); 171.2 (C of NCO); 155.1 (C of NCOO); 140.8 (Cipso- Cl); 138.0, 137.4 (Cipso of Phe phenyl ring attached to CH₂); 131.2 (Cipso of Baclofen phenyl ring attached to CH₂); 129.7, 129.6, 129.2 (m-C's of phenyl rings); 128.1, 128.0, 127.9 (o-C's of phenyl rings); 126.2, 126.1 (p-C of phenyl rings); 78.1 (C of Boc); 55.8 (α-C of Phe); 53.7 (α-C of Phe); 43.6 (β-C of Baclofen); 40.8 (β-C of Phe); 37.9 (β-C of Phe); 37.5 (γ-C of Baclofen); 37.0 (α-C of Baclofen); 28.1 (C of Boc-CH₃) ppm.[2] |
| HRMS-ESI | Calcd. for C₃₃H₃₉ClN₃O₆ [M+H]⁺: 608.2528; found: 608.2527.[2] |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids
This protocol provides a general workflow for SPPS using the Boc protection strategy. This compound can be coupled as a dipeptide unit in a similar manner to a single Boc-protected amino acid.
Materials:
-
Appropriate resin (e.g., Merrifield resin)
-
Boc-protected amino acids (including this compound)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc SPPS)
-
Cleavage cocktail (e.g., TFA/triisopropylsilane/water)
Workflow for Boc SPPS:
Figure 1: General workflow for Boc solid-phase peptide synthesis (SPPS).
Detailed Steps:
-
Resin Preparation: Swell the resin in an appropriate solvent (e.g., DCM or DMF).
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting ammonium salt with a base such as DIPEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid (or this compound) using a coupling agent like DCC in the presence of HOBt.
-
Washing: Wash the resin thoroughly after each coupling and deprotection step to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
This compound is a synthetic building block and does not directly participate in cellular signaling pathways. Its role is upstream in the synthesis of peptides that may interact with such pathways. The logical relationship of its use is in the construction of a peptide chain, as illustrated in the following diagram.
Figure 2: Logical relationship of this compound in the development of therapeutic peptides.
Conclusion
This compound is an invaluable reagent for the synthesis of peptide-based drug candidates. The protocols and data provided in these application notes offer a framework for researchers and scientists to effectively utilize this dipeptide in their drug development efforts. Careful execution of these methods and a thorough understanding of the underlying chemistry are essential for the successful synthesis and purification of target peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boc-Phe-OSu = 98.0 HPLC 3674-06-4 [sigmaaldrich.com]
Application Notes and Protocols: Boc-Phe-Phe-OH in Nanomaterials Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) is a protected dipeptide that has garnered significant interest in the field of bionanotechnology. Its inherent ability to self-assemble into well-defined nanostructures makes it a versatile building block for the fabrication of advanced nanomaterials. The presence of the bulky hydrophobic Boc protecting group and the aromatic phenylalanine residues drives the formation of various nano-architectures, including nanotubes, nanofibers, nanoparticles, and hydrogels, through non-covalent interactions such as π-π stacking and hydrogen bonding.[1]
These self-assembled structures exhibit remarkable biocompatibility, biodegradability, and mechanical stability, rendering them highly suitable for a range of biomedical applications, most notably in drug delivery and tissue engineering.[2] The straightforward nature of their preparation under mild conditions further enhances their appeal for the development of novel therapeutic and diagnostic platforms. This document provides detailed application notes and experimental protocols for the fabrication of this compound-based nanomaterials for drug delivery applications.
Applications in Nanomaterial Fabrication
The primary application of this compound in nanomaterials science lies in its capacity for spontaneous self-assembly into ordered structures. This process can be finely tuned by altering experimental conditions such as solvent composition and pH to yield nanomaterials with desired morphologies and properties.
-
Nanoparticles for Drug Delivery: this compound can form nanoparticles that serve as effective carriers for therapeutic agents.[2] These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to target sites. The biocompatible nature of the dipeptide minimizes systemic toxicity, offering a safer alternative to some traditional drug delivery systems. A notable application is the encapsulation of anticancer drugs like epirubicin for targeted therapy in non-small cell lung cancer.[2]
-
Hydrogels for Controlled Release: The dipeptide can also form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water and therapeutic molecules.[3] These hydrogels can be designed to release drugs in a sustained manner, which is advantageous for long-term therapeutic regimens. The release mechanism can often be triggered by environmental stimuli such as pH, offering the potential for on-demand drug delivery.[3]
-
Scaffolds for Tissue Engineering: The fibrous nanostructures formed by this compound can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. This makes them promising candidates for the development of scaffolds in tissue engineering applications.
Quantitative Data Summary
While specific quantitative data for drug loading and release from this compound nanomaterials is often dependent on the specific drug and experimental conditions, the following table summarizes typical ranges and parameters based on related dipeptide systems.
| Parameter | Nanoparticle Formulation | Hydrogel Formulation | Reference |
| Particle Size (nm) | 50 - 200 | Not Applicable | [2] |
| Drug Loading Capacity (%) | 5 - 15 (w/w) | 1 - 10 (w/w) | [2] |
| Encapsulation Efficiency (%) | > 80 | > 90 | [2] |
| Release Profile | Biphasic: Initial burst followed by sustained release | Sustained release over an extended period | [3] |
Experimental Protocols
Protocol 1: Fabrication of this compound Nanoparticles by Solvent-Switch Method
This protocol describes a common method for preparing this compound nanoparticles.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Therapeutic agent (e.g., a hydrophobic drug)
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO at a concentration of 10 mg/mL. If a therapeutic agent is to be encapsulated, it should be co-dissolved in this stock solution at the desired concentration.
-
Nanoparticle Formation: Place a beaker with deionized water on a magnetic stirrer set to a moderate speed. Rapidly inject the this compound (and drug) solution from step 1 into the deionized water. The volume ratio of DMSO to water should be approximately 1:10.
-
Self-Assembly: The rapid change in solvent polarity will induce the self-assembly of this compound into nanoparticles. Stir the solution for 1-2 hours at room temperature to ensure the process is complete.
-
Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove the DMSO and any unencapsulated drug. Change the water every 4-6 hours.
-
Characterization: The resulting nanoparticle suspension can be characterized for particle size and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: Preparation of a this compound Hydrogel by pH-Switch Method
This protocol details the formation of a this compound hydrogel.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1 M
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent (optional)
Procedure:
-
Preparation of Peptide Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). If a therapeutic is to be included, it can be added to this solution.
-
Gelation: To induce gelation, add a small volume of 1 M HCl to the peptide solution. The final concentration of HCl will need to be optimized but is typically in the range of 1-5% (v/v).[3]
-
Incubation: Allow the mixture to stand at room temperature. Gel formation can take from a few minutes to several hours, depending on the concentration and specific conditions.[3]
-
Solvent Exchange (Optional): For biological applications, the DMSO can be exchanged with a biocompatible solvent like PBS. This can be achieved by carefully layering PBS on top of the gel and allowing for diffusion over 24-48 hours, with periodic replacement of the PBS.
-
Drug Loading (for pre-formed gels): Alternatively, a pre-formed hydrogel can be loaded with a therapeutic agent by immersing it in a concentrated solution of the drug in a suitable buffer. The drug will diffuse into the hydrogel matrix over time.
Visualizations
Experimental Workflow for Nanoparticle Fabrication and Characterization
References
Application Notes: Coupling Agents for Boc-Phe-Phe-OH in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-Phe-Phe-OH is a common dipeptide fragment used in the synthesis of larger peptides and peptide-based drugs.[1][2] As a dipeptide, its coupling presents unique challenges compared to single amino acid additions. The primary concerns are the steric hindrance imparted by the two bulky phenylalanine residues and the significant risk of racemization at the C-terminal phenylalanine upon activation.[3][4] The formation of an oxazolone intermediate during activation is a major pathway for loss of chiral purity.[5][6] Therefore, the selection of an appropriate coupling agent and reaction conditions is critical to ensure high yield and stereochemical integrity of the final peptide.
This document provides a guide to selecting coupling agents for this compound, summarizes comparative data, and offers detailed experimental protocols for both solid-phase and solution-phase synthesis.
Selection of Coupling Agents
The choice of coupling reagent is a balance between reactivity, cost, and the potential for side reactions, particularly racemization.[7] For a sterically hindered and racemization-prone fragment like this compound, modern coupling reagents that incorporate additives are highly recommended.
-
Carbodiimides (e.g., DCC, DIC): These are cost-effective reagents.[8] Dicyclohexylcarbodiimide (DCC) is suitable for solution-phase synthesis, but its dicyclohexylurea (DCU) byproduct is insoluble, making it problematic for solid-phase peptide synthesis (SPPS).[8][9] Diisopropylcarbodiimide (DIC) is preferred for SPPS as its urea byproduct is more soluble.[9] Carbodiimides alone can cause significant racemization; therefore, they are almost always used with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][6][10]
-
Onium Salts (Phosphonium and Aminium/Uronium): These reagents are generally more reactive and efficient than carbodiimides, especially for difficult couplings.[10]
-
Phosphonium Salts (BOP, PyBOP, PyAOP): These reagents are highly effective but can generate toxic byproducts like hexamethylphosphoramide (HMPA). Newer versions like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) were developed to avoid this issue.[5][11] PyAOP is particularly effective for coupling N-methylated or sterically hindered amino acids.[3][9]
-
Aminium/Uronium Salts (HBTU, TBTU, HATU, COMU): Reagents like HBTU and TBTU are highly efficient and generate OBt active esters in situ with minimal racemization when an appropriate base is used.[9] HATU, which incorporates the additive HOAt (1-hydroxy-7-azabenzotriazole), is even more reactive and is considered one of the most effective reagents for reducing racemization and coupling hindered residues.[7][10][12] COMU is a modern alternative that incorporates Oxyma, offering high efficiency with improved safety and solubility profiles compared to HOBt/HOAt-based reagents.[12]
-
Data Presentation: Comparison of Common Coupling Agents
The following table summarizes the performance and characteristics of selected coupling agents suitable for the coupling of this compound, particularly in contexts requiring high efficiency and low racemization.
| Coupling Reagent/System | Reagent Type | Typical Yields (Difficult Couplings) | Racemization Risk | Key Features & Considerations |
| DIC / HOBt | Carbodiimide + Additive | Moderate to High | Low to Moderate | Cost-effective; HOBt minimizes racemization.[6][9] The byproduct diisopropylurea is soluble in common solvents. |
| DIC / OxymaPure | Carbodiimide + Additive | High | Low | Oxyma is a non-explosive alternative to HOBt with comparable or better performance in suppressing racemization.[3][10] |
| HBTU | Aminium Salt | High to Very High | Low | Fast reaction times (often complete within minutes).[9] Requires a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| HATU | Aminium Salt | Very High | Very Low | Generally considered superior to HBTU, especially for hindered couplings and minimizing epimerization.[9][10] The HOAt-derived active ester is highly reactive. |
| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective for sterically demanding couplings, including N-methyl amino acids.[3][9] Avoids generation of carcinogenic HMPA. |
| COMU | Aminium Salt | Very High | Very Low | High coupling efficiency comparable to HATU, with enhanced safety (avoids explosive HOBt/HOAt) and better solubility.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the coupling of this compound to a free amine on a resin support.
Workflow Diagram: SPPS Cycle
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for peptide elongation.
Materials:
-
Resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)
-
This compound (1.5 equivalents relative to resin loading)
-
HATU (1.45 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling Reaction: Add the activated coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free primary amine. If the test is positive, continue the reaction for another hour.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove excess reagents and byproducts.
-
Next Step: The resin is now ready for the next deprotection/coupling cycle or for final cleavage from the resin.
Protocol 2: Solution-Phase Synthesis using DIC/OxymaPure
This protocol describes the coupling of this compound to an amino acid ester in solution.
Diagram: Carbodiimide Activation Mechanism
Caption: Role of OxymaPure in minimizing racemization during DIC-mediated coupling.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equivalents)[13]
-
OxymaPure (1.1 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents, 1.1 for HCl salt neutralization + 1.1 for coupling)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolution: Dissolve this compound, H-Phe-OMe·HCl, and OxymaPure in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the mixture in an ice bath (0 °C). Add DIPEA dropwise and stir for 10-15 minutes to neutralize the hydrochloride salt and prepare the reaction mixture.
-
Activation: Add DIC to the cooled solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure protected tripeptide.
Conclusion
The successful coupling of this compound hinges on mitigating steric hindrance and preventing racemization. While traditional carbodiimide methods with additives like OxymaPure are viable, particularly in solution-phase synthesis, the use of modern onium salt reagents like HATU or COMU is strongly recommended for SPPS and other challenging couplings. These reagents provide faster reaction rates, higher yields, and superior preservation of stereochemical integrity, making them the preferred choice for synthesizing high-quality peptides incorporating this dipeptide fragment.
References
- 1. nbinno.com [nbinno.com]
- 2. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. people.uniurb.it [people.uniurb.it]
- 8. file.globalso.com [file.globalso.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. bachem.com [bachem.com]
- 13. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-Phe-Phe-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of Boc-Phe-Phe-OH. This compound is a dipeptide known for its steric hindrance and hydrophobicity, which can present challenges during peptide synthesis. This guide offers detailed experimental protocols and data-driven recommendations to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The coupling efficiency of this compound can be hampered by several factors:
-
Steric Hindrance: The bulky Boc protecting group on the N-terminus and the two consecutive phenylalanine residues create significant steric hindrance, making it difficult for the coupling reagents to facilitate the formation of the peptide bond.
-
Hydrophobicity: The phenyl side chains of the two phenylalanine residues make the dipeptide highly hydrophobic. This can lead to aggregation and poor solvation in standard peptide synthesis solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), thereby reducing reaction rates.[1]
-
Secondary Structure Formation: Dipeptides with aromatic residues can sometimes form secondary structures that mask the reactive termini, further impeding the coupling reaction.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered couplings like that of this compound, onium salt-based reagents are generally more effective than carbodiimides (e.g., DCC, DIC).[2][3] The most recommended reagents are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and lower rates of racemization compared to other reagents.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, often used with an additive like HOBt to suppress racemization.[4][5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for hindered couplings and can lead to cleaner reactions than uronium salts.[2]
Q3: How can I minimize racemization during the coupling of this compound?
A3: Racemization is a critical side reaction, especially when coupling amino acid derivatives. To minimize it:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial for suppressing racemization.[6] HOAt is generally considered more effective than HOBt.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be preferable.[3]
-
Control Temperature: Perform the coupling reaction at 0°C to reduce the rate of racemization.
-
Pre-activation Time: A short pre-activation time of the carboxylic acid component before adding the amine can sometimes reduce racemization.
Q4: What is the optimal solvent for this compound coupling?
A4: Due to the hydrophobic nature of this compound, solvent choice is critical to ensure proper solvation of the reactants.
-
DMF (Dimethylformamide): A standard and effective solvent for most peptide couplings.
-
NMP (N-Methyl-2-pyrrolidone): Can be superior to DMF for hydrophobic and sterically hindered peptides as it has better solvating properties, which can help to disrupt aggregation.[1]
-
Mixtures: In some cases, a mixture of solvents, such as DMF/DCM, can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance. 3. Aggregation of the peptide. 4. Inappropriate coupling reagent. | 1. Increase the equivalents of the coupling reagent and the protected amino acid (1.5 to 2.0 equivalents). 2. Perform a "double coupling" – after the first coupling, filter and wash the resin, then repeat the coupling step with fresh reagents. 3. Switch to a more effective solvent like NMP or use a solvent mixture. 4. Use a more powerful coupling reagent such as HATU or PyBOP.[2] |
| Presence of Deletion Sequences | Incomplete coupling at the previous cycle. | Follow the recommendations for "Low Coupling Yield". Ensure complete deprotection of the N-terminal Boc group before the coupling step. A Kaiser test can be used to confirm the presence of free amines. |
| Racemization | 1. Strong base. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM). 2. Carry out the coupling reaction at 0°C. 3. Monitor the reaction progress and stop it as soon as it is complete. The addition of HOBt or HOAt is highly recommended.[6] |
| Side Product Formation | Guanidinylation of the N-terminus when using excess uronium-based reagents (HBTU, HATU). | Use phosphonium-based reagents like PyBOP, which do not cause this side reaction.[2] Alternatively, use a stoichiometric amount of the uronium reagent. |
Quantitative Data Summary
The following table summarizes the relative efficiency of common coupling reagents for sterically hindered dipeptide synthesis, based on literature data for similar couplings. Please note that exact yields for this compound may vary depending on specific reaction conditions.
| Coupling Reagent | Additive | Typical Yield Range for Hindered Couplings | Racemization Potential | Reference |
| HATU | HOAt (inherent) | 85-95% | Low | [2] |
| HBTU | HOBt | 80-90% | Moderate (reduced with HOBt) | [4] |
| PyBOP | - | 80-90% | Low | [2] |
| DCC | HOBt | 60-80% | High (reduced with HOBt) | [6] |
| DIC | HOBt | 65-85% | Moderate (reduced with HOBt) |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields with minimal racemization.
Materials:
-
Boc-Phe-OH
-
H-Phe-OMe·HCl (or other C-terminal protected phenylalanine)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-Phe-OH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the solution while stirring. Allow the activation to proceed for 5-10 minutes at 0°C.
-
In a separate flask, dissolve H-Phe-OMe·HCl (1.2 equivalents) in anhydrous DMF and neutralize with DIPEA (1.2 equivalents).
-
Add the neutralized amine solution to the activated Boc-Phe-OH solution at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Standard Coupling using HBTU/HOBt
This is a widely used and cost-effective protocol.
Materials:
-
Boc-Phe-OH
-
H-Phe-OMe·HCl
-
HBTU
-
HOBt
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Boc-Phe-OH (1.0 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add DIPEA (2.5 equivalents) dropwise and stir for 10-15 minutes at 0°C for pre-activation.
-
Add a solution of neutralized H-Phe-OMe·HCl (1.2 equivalents, neutralized with 1.2 equivalents of DIPEA in DMF) to the reaction mixture.
-
Stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction to completion using TLC or HPLC.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: General workflow for the solution-phase coupling of this compound.
Caption: Troubleshooting logic for improving this compound coupling efficiency.
References
Technical Support Center: Preventing Hydrophobic Peptide Aggregation with Boc-Phe-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) to prevent the aggregation of hydrophobic peptides during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with hydrophobic peptides?
This compound is a dipeptide composed of two phenylalanine residues with its N-terminus protected by a tert-butyloxycarbonyl (Boc) group. Phenylalanine is a hydrophobic amino acid.[1][2][3] Due to its amphipathic nature, possessing both hydrophobic (phenylalanine side chains) and hydrophilic (C-terminal carboxylic acid) characteristics, this compound has the potential to act as a "capping agent." It is hypothesized to interrupt the intermolecular hydrophobic interactions and hydrogen bond formation between hydrophobic peptide chains, which are the primary drivers of aggregation and beta-sheet formation.
Q2: How does this compound theoretically prevent peptide aggregation?
The proposed mechanism involves the this compound molecules interfering with the self-assembly of hydrophobic peptides. The hydrophobic phenylalanine residues of this compound can interact with the hydrophobic regions of the target peptide. At the same time, the hydrophilic carboxylic acid end and the bulky Boc protecting group can act as a steric hindrance, preventing the close association of multiple peptide chains. This "capping" of hydrophobic patches disrupts the formation of larger aggregates and insoluble beta-sheets.
Q3: In which experimental stages can I use this compound to prevent aggregation?
This compound can potentially be added during various stages where hydrophobic peptide aggregation is a concern:
-
Solid-Phase Peptide Synthesis (SPPS): For particularly difficult sequences, it could be added to the coupling or deprotection steps, although this is a less conventional application and would require significant optimization.
-
Peptide Cleavage and Deprotection: Introducing this compound during the cleavage from the resin may help to keep the newly cleaved, unprotected hydrophobic peptide soluble.
-
Purification (e.g., HPLC): Adding this compound to the mobile phase or the sample itself might improve solubility and recovery.
-
Lyophilization and Reconstitution: Co-lyophilizing the target peptide with this compound could facilitate easier reconstitution of the hydrophobic peptide.
-
In vitro assays: For studies involving peptide aggregation kinetics (e.g., Thioflavin T assays), this compound could be tested as an inhibitor.
Q4: Is there a standard concentration of this compound to use?
There is no universally established standard concentration, as the optimal ratio will depend on the specific hydrophobic peptide, its concentration, and the experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration of this compound for your specific application. A starting point could be a molar ratio of this compound to the target peptide ranging from 1:1 to 10:1.
Troubleshooting Guides
Issue 1: Persistent Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interchain hydrogen bonding on-resin. | 1. Solvent Modification: Switch from Dichloromethane (DCM) to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the coupling and deprotection solutions. | Improved resin swelling and disruption of hydrogen bonds, leading to more efficient coupling and deprotection. |
| 2. Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the reaction mixture. | Disruption of secondary structures and improved solvation of the peptide chains. | |
| 3. Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 40-50°C). | Increased kinetic energy can disrupt intermolecular interactions. | |
| Difficult Coupling of Hydrophobic Residues. | 1. Alternative Coupling Reagents: Use more potent coupling reagents like HATU or HCTU. | More efficient and faster amide bond formation, reducing the time for aggregation to occur. |
| 2. Introduction of this compound: As an experimental approach, consider adding a low concentration of this compound to the coupling solution. Note: This is not a standard procedure and requires careful optimization to avoid side reactions. | The dipeptide may act as a spacer, reducing interchain interactions. |
Issue 2: Poor Solubility of a Hydrophobic Peptide After Cleavage and Deprotection
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Immediate aggregation upon removal of protecting groups. | 1. Cleavage with this compound: Perform the cleavage reaction (e.g., with TFA) in the presence of dissolved this compound. | The dipeptide may "capture" and stabilize the hydrophobic peptide as it is cleaved from the resin. |
| 2. Direct Solubilization in Organic Solvent: After cleavage, immediately dissolve the precipitated peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) before further processing. | HFIP is a powerful solvent for disrupting secondary structures of peptides. | |
| Precipitation during removal of cleavage cocktail. | 1. Cold Ether Precipitation with Additive: Precipitate the cleaved peptide in cold diethyl ether containing a low concentration of this compound. | The additive may co-precipitate and aid in the subsequent resolubilization. |
Issue 3: Low Recovery of Hydrophobic Peptide During HPLC Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-column aggregation. | 1. Mobile Phase Modification: Add a low percentage of formic acid or trifluoroacetic acid to the mobile phase to improve peptide solubility. | Increased peptide protonation can reduce aggregation. |
| 2. Co-injection with this compound: Mix the hydrophobic peptide sample with a solution of this compound before injection. | The dipeptide may act as a carrier, improving solubility and reducing interaction with the stationary phase. | |
| Irreversible binding to the column. | 1. Column Choice: Use a column with a wider pore size or a different stationary phase chemistry (e.g., C4 instead of C18). | Reduced hydrophobic interactions between the peptide and the column matrix. |
Experimental Protocols
Protocol 1: Co-reconstitution of a Lyophilized Hydrophobic Peptide with this compound
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of the lyophilized hydrophobic peptide in a suitable organic solvent (e.g., HFIP).
-
Prepare a 10 mg/mL stock solution of this compound in the same organic solvent.
-
-
Mixing and Co-lyophilization:
-
In a clean vial, mix the hydrophobic peptide and this compound solutions at various molar ratios (e.g., 1:1, 1:2, 1:5, 1:10 of peptide to this compound).
-
As a control, prepare a vial with only the hydrophobic peptide.
-
Flash-freeze the solutions in liquid nitrogen and lyophilize overnight until all solvent is removed.
-
-
Reconstitution and Analysis:
-
Attempt to reconstitute the lyophilized powders in an aqueous buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Vortex gently and sonicate if necessary.
-
Visually inspect for precipitation.
-
Quantify the soluble peptide concentration in the supernatant after centrifugation using a method such as UV-Vis spectroscopy at 280 nm or a peptide quantification assay.
-
Protocol 2: Thioflavin T (ThT) Assay to Monitor Inhibition of Fibril Formation
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the hydrophobic peptide in an appropriate solvent and dilute it into the assay buffer (e.g., phosphate buffer, pH 7.4) to a final concentration that promotes aggregation (e.g., 10-50 µM).
-
Prepare a stock solution of Thioflavin T in the assay buffer (e.g., 1 mM).
-
Prepare various concentrations of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the hydrophobic peptide solution.
-
Add different concentrations of this compound to the wells (e.g., final molar ratios of 1:1, 1:5, 1:10 of peptide to this compound). Include a control with no this compound.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
-
Data Acquisition:
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
Compare the lag time and the maximum fluorescence intensity of the samples with and without this compound to assess its inhibitory effect on fibril formation.
-
Visualizations
Caption: Workflow for evaluating this compound's effect on peptide solubility and aggregation.
Caption: Proposed mechanism of this compound inhibiting peptide aggregation by capping monomers.
References
troubleshooting low yield in Boc-Phe-Phe-OH synthesis
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Boc-Phe-Phe-OH.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound synthesis resulted in a significantly lower yield than expected. What are the most common causes?
Low yield in dipeptide synthesis can stem from several factors throughout the experimental workflow. The most common issues include incomplete coupling reactions, the formation of side products, and losses during the purification process. Incomplete deprotection of the amino acid starting material can also hinder the reaction.[1][2] It is also crucial to ensure the purity of reagents and solvents, as contaminants can significantly disrupt coupling efficiency.[1]
FAQ 2: How can I determine if my coupling reaction has gone to completion?
Monitoring the reaction is critical. A common method for solid-phase synthesis is the Kaiser test to detect free primary amines.[1] For solution-phase synthesis, Thin-Layer Chromatography (TLC) is an effective way to track the consumption of the starting materials (Boc-Phe-OH and H-Phe-OH or its ester derivative). The disappearance of the limiting amino acid spot and the appearance of a new product spot indicate reaction progress.
FAQ 3: I've identified several unexpected peaks in my HPLC/NMR analysis. What are the likely side products?
During peptide synthesis, several side reactions can occur, leading to impurities and reduced yield. Key side reactions include:
-
Racemization: The chiral center of the amino acids can invert, leading to the formation of diastereomers (e.g., Boc-D-Phe-L-Phe-OH) which can be difficult to separate.[3][4] This can be initiated by proton abstraction under basic conditions.[4]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the activated carboxyl group of the first, leading to a cyclic dipeptide. This is particularly prevalent when proline is involved but can occur with other residues.[5]
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which consumes the activated amino acid.[2]
-
Deletion Sequences: In solid-phase synthesis, incomplete coupling or deprotection can lead to peptides missing an amino acid.[3]
FAQ 4: What strategies can I employ to minimize racemization?
Racemization is a significant concern that can compromise the stereochemical purity of the final peptide.[3][4] To minimize it:
-
Choice of Coupling Reagent: Use additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent. These additives suppress racemization by forming less reactive, but still efficient, active esters.
-
Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA/DIEA) instead of triethylamine (TEA) to minimize proton abstraction from the α-carbon.[4]
FAQ 5: My product is an oil and difficult to purify. What purification methods are recommended for this compound?
If the crude product is an oil, it may contain residual solvents or impurities.[6]
-
Trituration: This technique involves washing the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). This can often induce crystallization or solidify the product.[6]
-
Column Chromatography: For difficult separations, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexane is a common solvent system.[6]
-
Recrystallization: If the product can be solidified, recrystallization is an excellent purification method. Common solvent systems to try include ethyl acetate/hexane, DCM/hexane, or ethanol/water.[6]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation: Reagent Stoichiometry
Optimizing the ratio of reagents is crucial for maximizing yield and minimizing side reactions. The table below summarizes typical reagent equivalents for a carbodiimide-mediated coupling.
| Reagent | Component | Molar Equivalents (vs. Limiting Reagent) | Purpose |
| Amino Acid 1 | Boc-Phe-OH | 1.0 - 1.2 | N-protected amino acid |
| Amino Acid 2 | H-Phe-OR (Ester) | 1.0 | C-protected amino acid (limiting reagent) |
| Coupling Reagent | DCC or EDC | 1.1 - 1.3 | Activates the carboxylic acid |
| Additive | HOBt or Oxyma | 1.1 - 1.3 | Suppresses racemization, improves efficiency |
| Base | DIPEA or NMM | 1.5 - 2.0 | Neutralizes salts and facilitates reaction |
| Solvent | DMF or DCM | - | Provides a medium for the reaction |
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of this compound using DCC/HOBt
This protocol describes a standard method for coupling Boc-Phe-OH with a Phenylalanine methyl ester (H-Phe-OMe).
-
Preparation: Dissolve H-Phe-OMe·HCl (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Amino Acid: Add Boc-Phe-OH (1.1 eq) to the reaction mixture.
-
Coupling Activation: In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Phe-OMe.
-
-
Saponification: Dissolve the crude dipeptide ester in a mixture of THF/Methanol and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Final Purification: Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield crude this compound, which can be further purified by chromatography or recrystallization.
Visualization of Key Processes
This compound Synthesis Pathway
This diagram illustrates the two main steps in the synthesis: the coupling of the protected amino acids followed by the deprotection of the C-terminal ester.
Caption: Chemical synthesis pathway for this compound.
Diketopiperazine Side Reaction
This diagram shows how a dipeptide ester can cyclize to form an unwanted diketopiperazine byproduct, reducing the yield of the linear peptide.
References
racemization issues with Boc-Phe-Phe-OH during coupling
Welcome to the technical support center for racemization issues encountered during the coupling of Boc-Phe-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during coupling?
A1: The C-terminal phenylalanine residue in this compound is prone to racemization, especially during the activation step of the carboxyl group required for peptide bond formation. This susceptibility is primarily due to two mechanisms:
-
Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the C-terminal phenylalanine in this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1][2]
-
Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid, forming an enolate intermediate which is achiral. Subsequent protonation can occur from either face, leading to a mixture of L and D isomers.
The presence of the adjacent phenylalanine residue can also influence the rate of racemization through steric and electronic effects.
Q2: What are the main factors that influence the extent of racemization?
A2: Several factors in the reaction conditions can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent and the nature of the activated intermediate it forms are critical. Reagents that lead to highly reactive intermediates can accelerate the coupling reaction, which can sometimes outcompete the rate of racemization. However, some highly reactive intermediates are also more prone to racemization.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming less reactive, more stable active esters that are less prone to cyclize into oxazolones.[3]
-
Base: The type and amount of tertiary amine base used can have a profound effect. Stronger, less sterically hindered bases tend to promote racemization more readily.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rates of both the coupling and racemization reactions.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Pre-activation Time: Longer pre-activation times before the addition of the amine component can lead to increased racemization as the activated species has more time to epimerize.
Q3: How can I detect and quantify racemization in my coupling product?
A3: The most common method for quantifying the extent of racemization is through chromatographic separation of the resulting diastereomers. This is typically achieved using:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to resolve the enantiomeric or diastereomeric products.
-
Reverse-Phase HPLC: In some cases, diastereomers can be separated on standard reverse-phase columns (like C18) due to their different physical properties.
-
Gas Chromatography (GC): After appropriate derivatization, GC on a chiral column can also be used.
The separated diastereomers can then be quantified by integrating the peak areas in the chromatogram.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Phe diastereomer detected in the final peptide. | Inappropriate coupling reagent. | Switch to a coupling reagent known for low racemization, such as those used in combination with additives like HOBt or Oxyma. Carbodiimides like EDC or DIC in the presence of these additives are generally a good choice. |
| Excessive or inappropriate base. | Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA) or triethylamine (TEA). Use the minimum amount of base necessary to neutralize any amine salts. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of this compound with the coupling reagent before adding the amine component. Ideally, perform an in situ activation where the amine is present during the activation step. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, for example, 0 °C or even -15 °C, to slow down the rate of racemization. | |
| Inconsistent racemization levels between batches. | Variability in reagent quality or reaction setup. | Ensure all reagents are of high purity and anhydrous where necessary. Standardize the reaction setup, including the order of reagent addition and stirring speed. |
| Inconsistent reaction times or temperatures. | Use a temperature-controlled reaction vessel and a timer to ensure consistency between batches. | |
| Difficulty in separating diastereomers for quantification. | Suboptimal HPLC conditions. | Optimize the mobile phase composition, flow rate, and column temperature. If using a standard reverse-phase column, consider switching to a dedicated chiral stationary phase column for better resolution. |
Quantitative Data on Racemization
The following table summarizes the reported levels of racemization for different coupling conditions. Note that these values are often for model peptides and may vary for the specific coupling of this compound.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) |
| DCC | None | - | CH₂Cl₂ | 25 | ~12% |
| DCC | None | - | CH₂Cl₂ | -5 | ~0.5% |
| DCC | HOBt | - | DMF | RT | < 1% |
| DIC | HOBt | - | DCM | RT | Low |
| DIC | HOAt | - | - | RT | Lower than HOBt |
| DIC | Oxyma | - | DMF | RT | Comparable or lower than HOAt |
| HATU | - | DIEA | DMF | RT | Can be significant |
| HBTU | - | DIEA | DMF | RT | Can be significant |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using EDC/HOBt
This protocol is designed to minimize racemization during the coupling of this compound to an amino acid ester or a resin-bound amine.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) or amine-functionalized resin
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
If using an amino acid ester hydrochloride, add it to the solution followed by NMM (1.1 eq) to neutralize the salt. If using a resin, add the resin to the flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.1 eq) to the cooled solution in one portion.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, work up the reaction accordingly. For solution-phase synthesis, this typically involves washing with dilute acid, base, and brine, followed by drying and evaporation of the solvent. For solid-phase synthesis, filter the resin and wash it thoroughly with DMF, DCM, and methanol.
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol provides a general method for the separation and quantification of diastereomers resulting from the coupling of this compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column) or a high-resolution reverse-phase C18 column.
Mobile Phase (example for reverse-phase):
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be 20-80% acetonitrile over 30 minutes.
Procedure:
-
Prepare a standard solution of the purified peptide product at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a small volume (e.g., 10 µL) of the sample onto the HPLC column.
-
Run the HPLC method and monitor the elution of the diastereomers with the UV detector (typically at 220 nm or 254 nm).
-
The L-L and D-L diastereomers should elute as separate peaks.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of the D-isomer (racemization) using the following formula: % D-isomer = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] x 100
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Workflow for High Racemization
Caption: Troubleshooting workflow for high racemization.
References
optimizing Boc deprotection conditions to avoid side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Boc deprotection conditions and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during Boc deprotection and how can I prevent it?
The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group.[1] Electron-rich functional groups, such as the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine, are particularly susceptible to tert-butylation.
To prevent this, the use of "scavengers" is highly recommended. Scavengers are reagents that trap the t-butyl cation, preventing it from reacting with the desired product.[2][3]
Q2: What are the most common scavengers and when should I use them?
Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): These are highly effective carbocation scavengers.[4][5] They are particularly useful for protecting tryptophan and methionine residues.
-
Thioanisole: Often used to protect methionine from tert-butylation.[3]
-
Anisole: A general scavenger that can be used to protect various nucleophilic residues.[3]
-
1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.
-
Water: Can also act as a scavenger for the tert-butyl cation.[4]
The choice of scavenger depends on the specific amino acids present in your peptide or the functional groups on your molecule. For peptides containing sensitive residues like tryptophan or methionine, a scavenger cocktail (e.g., TFA/TIS/H₂O) is often employed.[6]
Q3: My Boc deprotection is incomplete. What could be the cause and how can I resolve it?
Incomplete deprotection can be caused by several factors:
-
Insufficient acid strength or concentration: The Boc group is acid-labile, but some substrates may require stronger acidic conditions or longer reaction times for complete removal.[7]
-
Steric hindrance: A sterically hindered Boc-protected amine may be less accessible to the acid, leading to a slower or incomplete reaction.
-
Poor solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
Troubleshooting steps:
-
Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.
-
Increase acid concentration: For TFA deprotection, a common concentration is 20-50% TFA in dichloromethane (DCM). For HCl, 4M in dioxane is typically used.[8][9][10]
-
Elevate the temperature: Gently warming the reaction mixture can sometimes drive the reaction to completion, but be cautious of potential side reactions with sensitive substrates.
-
Improve solubility: Choose a solvent system in which your starting material is fully soluble.
Q4: I am observing degradation of other acid-sensitive groups in my molecule during Boc deprotection. What should I do?
If your molecule contains other acid-labile protecting groups (e.g., t-butyl esters, trityl groups), standard Boc deprotection conditions with strong acids like TFA can lead to their cleavage.
Strategies to enhance selectivity:
-
Use milder acidic conditions: Consider using a lower concentration of acid or a weaker acid. For example, 4M HCl in dioxane is often considered milder than 50% TFA in DCM and can sometimes selectively remove the Boc group in the presence of t-butyl esters.[11][12][13]
-
Employ alternative deprotection methods:
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Deprotected Product | 1. Incomplete reaction. 2. Side reactions (e.g., tert-butylation). 3. Product loss during workup. | 1. See FAQ Q3 for troubleshooting incomplete reactions. 2. Add appropriate scavengers (see FAQ Q2). 3. For water-soluble products, avoid aqueous workups. Consider direct evaporation of volatiles or precipitation of the product salt. |
| Formation of a Sticky/Oily Product | The trifluoroacetate (TFA) salt of the deprotected amine is often an oil.[9] | 1. Attempt to precipitate the product as a solid by triturating with a non-polar solvent like diethyl ether. 2. Convert the TFA salt to the HCl salt, which is more likely to be a crystalline solid, by treating with a solution of HCl in a suitable solvent.[9] |
| Presence of a byproduct with +56 mass units | This corresponds to the addition of a tert-butyl group to a nucleophilic site on your molecule. | This is a clear indication of tert-butylation. Repeat the deprotection with an appropriate scavenger (see FAQ Q2). |
| Aspartimide Formation (in peptides containing Asp) | The side-chain carboxylate of aspartic acid can cyclize with the adjacent backbone amide under acidic or basic conditions, leading to the formation of a succinimide derivative. | 1. Use a more sterically hindered protecting group for the aspartic acid side chain (e.g., O-Dmab). 2. Optimize coupling and deprotection conditions to minimize exposure to basic or strongly acidic environments. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
This protocol is suitable for most Boc-protected amines and is particularly recommended for substrates containing tryptophan or methionine.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Water (deionized)
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M concentration).
-
Prepare the deprotection cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).
-
Add the deprotection cocktail to the solution of the substrate (typically 10 equivalents of the cocktail relative to the substrate).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is generally milder than TFA and can be advantageous for substrates with other acid-sensitive functionalities.[11][12][13]
Materials:
-
Boc-protected substrate
-
4M Hydrogen Chloride in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)
-
Methanol (optional, to aid solubility)
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or a mixture of dioxane and methanol.
-
Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the substrate solution.
-
Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.[12]
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Visualizing Workflows and Relationships
Boc Deprotection Troubleshooting Logic
Caption: Troubleshooting workflow for common Boc deprotection issues.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Side Reaction Pathway: Tryptophan Tert-butylation
Caption: Reaction pathway of tryptophan tert-butylation and its prevention.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc-Phe-Phe-OH Solubility
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Boc-Phe-Phe-OH in dichloromethane (DCM) and dimethylformamide (DMF). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be soluble in DCM and DMF?
Q2: Why is my this compound not dissolving in DCM or DMF even though it is expected to be soluble?
A2: Several factors can contribute to poor solubility, even in appropriate solvents. These include:
-
Purity of the peptide: Impurities from synthesis or degradation can significantly impact solubility.
-
Water content: Traces of water in the peptide powder or the solvent can lead to aggregation and reduced solubility, particularly for hydrophobic peptides.
-
Physical form: The lyophilized powder's physical characteristics, such as particle size, can affect the rate of dissolution.
-
Concentration: You may be attempting to dissolve the peptide at a concentration that exceeds its solubility limit in that specific solvent.
Q3: Can I use other solvents if I encounter issues with DCM and DMF?
A3: Yes, if you are facing persistent solubility issues, you might consider alternative solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent for many peptides.[2][3] It is important to first dissolve the peptide completely in a strong organic solvent like DMSO or DMF before diluting it with an aqueous buffer, as the dissolution rate is typically higher in the pure organic solvent.[4] When using a different solvent, always consider its compatibility with your downstream applications.
Q4: How does the Boc protecting group influence the solubility of Phe-Phe-OH?
A4: The N-terminal tert-butoxycarbonyl (Boc) protecting group increases the hydrophobicity of the dipeptide. This generally enhances its solubility in nonpolar organic solvents like DCM. The Boc group also prevents the formation of a zwitterion at the N-terminus, which can influence its solubility characteristics compared to the unprotected peptide.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem 1: The peptide appears completely insoluble in DCM or DMF.
-
Question: Have you tried gentle heating or sonication?
-
Answer: Applying gentle heat (e.g., up to 30-40°C) or using a sonication bath can provide the energy needed to break up peptide aggregates and facilitate dissolution. Be cautious with heating, as it can potentially degrade the peptide.
-
-
Question: Is your solvent of high purity and anhydrous?
-
Answer: Ensure you are using high-purity, anhydrous DCM or DMF. Water can significantly decrease the solubility of hydrophobic peptides. Consider using freshly opened solvents or those stored over molecular sieves.
-
Problem 2: The peptide dissolves partially, forming a suspension or a turbid solution.
-
Question: Have you tried starting with a smaller volume of solvent?
-
Answer: It is often recommended to first dissolve the peptide completely in a minimal amount of a strong organic solvent.[4] This ensures the peptide is fully solvated before any further dilution.
-
-
Question: Could the peptide concentration be too high?
-
Answer: Attempt to prepare a more dilute solution. If a lower concentration dissolves, it indicates you were exceeding the solubility limit of this compound in that solvent.
-
Problem 3: The peptide initially dissolves but then precipitates out of solution.
-
Question: Was the solution stored at a lower temperature?
-
Answer: A decrease in temperature can cause a previously dissolved peptide to precipitate, especially if the solution is near its saturation point. Try gently warming the solution to see if the peptide redissolves.
-
-
Question: Was another solvent or reagent added to the solution?
-
Answer: The addition of a co-solvent, especially an anti-solvent (a liquid in which the peptide is insoluble), can cause it to precipitate. Review your experimental procedure to identify any such additions.
-
Expected Solubility of this compound
| Compound | Solvent | Expected Solubility | Notes |
| This compound | Dichloromethane (DCM) | Expected to be soluble | The hydrophobicity of the two phenylalanine residues and the Boc group should promote solubility. |
| This compound | Dimethylformamide (DMF) | Expected to be soluble | DMF is a polar aprotic solvent capable of dissolving many protected peptides. |
| Boc-Phe-OH | Dichloromethane (DCM) | Soluble[1] | The constituent protected amino acid is soluble. |
| Boc-Phe-OH | Dimethylformamide (DMF) | Soluble[1] | The constituent protected amino acid is soluble. |
Experimental Protocol for Determining Peptide Solubility
This protocol provides a general method for determining the solubility of a peptide like this compound.
Materials:
-
This compound powder
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Glass vials
Procedure:
-
Preparation: Weigh out a precise amount of this compound (e.g., 1 mg) into a clean, dry glass vial.
-
Initial Solvent Addition: Add a small, measured volume of the chosen solvent (DCM or DMF) to the vial (e.g., 100 µL).
-
Dissolution Attempts:
-
Vortex the vial for 1-2 minutes.
-
If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If still not dissolved, gently warm the vial (not exceeding 40°C) and vortex again.
-
-
Incremental Solvent Addition: If the peptide remains insoluble, add another measured volume of the solvent and repeat the dissolution steps.
-
Determining Solubility: Continue adding solvent incrementally until the peptide is fully dissolved. The solubility can then be expressed in terms of mg/mL or molarity.
-
Observation: Record the total volume of solvent required to achieve a clear solution. Note any observations, such as turbidity or the formation of a gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
References
alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties with the coupling of N-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a notoriously challenging dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction slow or resulting in a low yield?
Your difficulties likely stem from steric hindrance. The two bulky, adjacent phenylalanine residues create a sterically crowded environment around the C-terminal carboxylic acid. This conformation makes it difficult for the incoming nucleophile (the N-terminus of the other amino acid) to approach and react, even after the carboxyl group has been activated.
To overcome this, you need a highly reactive coupling reagent that can efficiently activate the carboxyl group and facilitate the reaction despite the steric bulk. Standard or less reactive reagents may not be sufficient.[1][2] It is also beneficial to use reagents specifically suited for coupling sterically hindered amino acids.
Q2: I'm observing significant epimerization in my product. What causes this and how can I minimize it?
Epimerization (racemization at the chiral center) is a major risk when coupling peptide fragments, especially with N-terminally protected dipeptides like this compound. The primary mechanism involves the formation of an intermediate oxazolone. Once the carboxyl group is activated, it can cyclize to form this highly reactive intermediate. The oxazolone's α-proton is acidic and can be easily abstracted and re-protonated, leading to a loss of stereochemical integrity at the C-terminal phenylalanine.
Strategies to Minimize Epimerization:
-
Choice of Additive: Use additives that suppress racemization. While HOBt is traditional, HOAt is more effective.[3] Modern, non-explosive additives like OxymaPure® are highly recommended and can be used with carbodiimides like DIC to achieve high coupling rates with low racemization.[4]
-
Coupling Reagent: Employ modern uronium or phosphonium salt reagents that incorporate these additives directly, such as HATU (which includes HOAt) or COMU® (which includes OxymaPure).[5] These are designed for high reactivity and low racemization.
-
Base Selection: The base used is critical. Strong bases can promote oxazolone formation. If epimerization is a problem, consider replacing a strong, bulky base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.
-
Reaction Temperature: Avoid elevated temperatures unless necessary, as higher heat can increase the rate of epimerization. Perform couplings at room temperature or 0 °C if possible.
Q3: What are the recommended alternative coupling reagents for a difficult coupling like this compound?
For challenging couplings involving both steric hindrance and a high risk of epimerization, upgrading from traditional carbodiimides (like DCC or EDC) to modern onium salts is highly recommended.[1]
Key Recommendations:
-
COMU® (Uronium Salt): Considered a state-of-the-art reagent. It is highly reactive, often outperforming even HATU, and incorporates the non-explosive, racemization-suppressing OxymaPure moiety.[5][6] Its byproducts are water-soluble, simplifying purification. COMU is an excellent first choice for difficult couplings.[5]
-
HATU (Aminium Salt): A highly efficient coupling reagent that incorporates the HOAt moiety, making it very effective at preventing racemization and promoting rapid coupling.[4][6] Note that its precursor, HOAt, has been classified as potentially explosive, leading some labs to prefer alternatives.[7]
-
PyAOP (Phosphonium Salt): A phosphonium salt analog of HATU that is also highly effective, especially for coupling N-methylated or other sterically demanding amino acids.[6] Unlike aminium salts like HATU, phosphonium reagents cannot react with free amino groups, which can be an advantage in certain contexts.
-
Carbodiimides + Additive: If using a carbodiimide, always pair it with a modern additive. The combination of DIC with OxymaPure® is a cost-effective and safe option that minimizes racemization.[8]
Data Summary: Comparison of Modern Coupling Reagents
The table below summarizes the key features of recommended coupling reagents for difficult syntheses.
| Reagent | Reagent Type | Racemization Suppressant | Key Advantages | Considerations |
| COMU® | Uronium Salt | OxymaPure® | Extremely high reactivity; excellent racemization suppression; non-explosive; water-soluble byproducts.[5][6] | Higher cost than carbodiimides. |
| HATU | Aminium Salt | HOAt | Very high reactivity and coupling rates; excellent racemization suppression.[4][6] | HOAt is potentially explosive; can cause side reactions with free amines if used in excess.[6][7] |
| PyAOP | Phosphonium Salt | HOAt | Highly effective for sterically hindered couplings; no side reaction with N-terminus. | HOAt is potentially explosive; higher cost.[7] |
| DIC + OxymaPure® | Carbodiimide | OxymaPure® | Cost-effective; good racemization suppression with OxymaPure; safer than HOBt/HOAt.[8] | Generally lower reaction rates than onium salts; urea byproduct must be removed.[4] |
Troubleshooting and Experimental Protocols
Troubleshooting a Failed this compound Coupling
If your coupling reaction has a low yield, use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for failed this compound couplings.
Mechanism of Epimerization via Oxazolone Formation
Understanding the mechanism of racemization is key to preventing it. The diagram below illustrates the desired reaction pathway versus the side reaction that leads to loss of stereochemistry.
Caption: Reaction pathways for desired coupling versus epimerization.
Protocol: High-Efficiency Coupling Using COMU
This protocol describes the use of COMU for coupling this compound to an amino acid ester (H-AA-OR) in solution phase.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)
-
COMU® (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and COMU® (1.1 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 5-10 minutes.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. One equivalent neutralizes the amino acid ester salt, while the rest facilitates the coupling. For reactions prone to epimerization, consider using a weaker base like NMM and adjusting equivalents accordingly.
-
Amine Addition: Add the amino acid ester hydrochloride (1.1 eq) to the activated solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours (e.g., 4-12 hours) for completion.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude peptide by flash column chromatography to obtain the desired product.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Crude Boc-Phe-Phe-OH
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) by silica gel column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying crude this compound by column chromatography?
A1: The most common method for purifying Boc-protected peptides like this compound is normal-phase column chromatography using silica gel as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity to separate the desired dipeptide from unreacted starting materials, coupling reagents, and other synthesis byproducts.
Q2: How do I choose a suitable solvent system (mobile phase) for the purification?
A2: The ideal solvent system should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate, with the product having a retention factor (Rf) ideally between 0.2 and 0.4 for optimal separation on a column. A common starting point for Boc-protected amino acids and peptides is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is UV active due to the phenyl rings, so it can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. Additionally, you can use a ninhydrin stain. While the Boc-protecting group masks the primary amine, heating the TLC plate after dipping in the ninhydrin solution can cleave the Boc group, resulting in a colored spot (typically pink to purple).
Q4: What are the most common impurities I might encounter?
A4: Common impurities include unreacted Boc-Phe-OH, the amino acid ester or salt used in the coupling reaction, byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used), and potentially some di-tert-butyl pyrophosphate from the decomposition of Boc anhydride if it was used in the synthesis of the starting material.
Q5: Can I use reversed-phase chromatography for this purification?
A5: While reversed-phase chromatography is a powerful technique for peptide purification, for a protected dipeptide like this compound which is often less soluble in highly aqueous solutions, normal-phase silica gel chromatography is typically more straightforward and is the focus of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by silica gel column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not move from the baseline on TLC (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. If using a methanol/DCM mixture, increase the percentage of methanol. |
| Product runs with the solvent front on TLC (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking of the spot on the TLC plate | The sample is too concentrated. The compound is acidic and interacting strongly with the silica. The compound is degrading on the silica gel. | Dilute the sample before spotting. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. Perform a quick filtration through a small plug of silica to check for stability before running a full column. |
| Poor separation of product and impurities on the column | The chosen mobile phase does not provide adequate resolution. The column was not packed properly (channeling). The column was overloaded with crude material. | Re-optimize the mobile phase using TLC with different solvent combinations. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude material by weight). |
| The product elutes much faster or slower from the column than predicted by TLC | The polarity of the solvent can change during the run due to evaporation of the more volatile component. The activity of the silica gel in the column is different from the TLC plate. | Keep the solvent reservoir covered. Co-spot a reference standard on the TLC plate alongside the crude mixture for a more accurate comparison. |
| Crystallization of an impurity (e.g., DCU) in the column or on the frit | Low solubility of a byproduct in the mobile phase. | If DCU is the suspected impurity, it can often be removed by filtration of the crude product dissolved in a suitable solvent (like ethyl acetate) before chromatography. If it crystallizes in the column, it may be necessary to unpack the column to recover the desired product. |
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis of Crude this compound
Objective: To determine a suitable mobile phase for column chromatography.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Crude this compound
-
Developing chamber
-
Various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
Heat gun
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen mobile phase. Start with a relatively non-polar mixture and gradually increase the polarity. See the table below for suggested starting solvent systems.
-
Place the TLC plate in the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If desired, dip the plate in a ninhydrin staining solution and gently heat with a heat gun to visualize any free amines or to cleave the Boc group for visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent system until the Rf of the desired product is in the range of 0.2-0.4.
Table 1: Suggested TLC Mobile Phase Systems
| Solvent System | Typical Starting Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 1:1 | A good starting point for moderately polar compounds. Adjust the ratio to achieve the desired Rf. |
| Methanol / Dichloromethane | 1:19 (5% MeOH) | Useful for more polar compounds. The percentage of methanol can be increased to increase polarity. |
| Methanol / Chloroform | 1:19 (5% MeOH) | An alternative to the methanol/DCM system.[1] |
Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Optimized mobile phase from TLC analysis
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Managing Steric Hindrance in Boc-Phe-Phe-OH Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the synthesis of Boc-Phe-Phe-OH, a dipeptide known for its steric hindrance. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Phe to Phe-OH challenging?
The primary challenge in synthesizing this compound lies in the steric hindrance posed by the bulky phenyl side chains of the two phenylalanine residues. This steric bulk can impede the approach of the activated carboxyl group of Boc-Phe-OH to the amino group of the phenylalanine ester, leading to slower reaction rates and lower yields.
Q2: What are the most common side reactions observed during this compound coupling?
The most common side reactions include:
-
Epimerization: The chiral center of the activated amino acid can undergo racemization, leading to the formation of diastereomeric impurities (Boc-D-Phe-L-Phe-OH). This is more likely with over-activation or prolonged reaction times.[1][2]
-
N-acylurea formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove and reduces the yield of the desired dipeptide.[2]
-
Guanidine formation: Uronium-based coupling reagents can sometimes react with the free amine to form a guanidinium byproduct.[2]
Q3: Which coupling reagents are recommended for sterically hindered couplings like this compound?
For sterically hindered couplings, more potent activating reagents are generally required. Phosphonium and uronium/aminium salts are often more effective than standard carbodiimides. Reagents like HATU, HBTU, HCTU, PyBOP, and COMU are recommended for difficult couplings due to their high reactivity and ability to minimize side reactions.[3] For particularly challenging cases, reagents like PyBroP have also shown high efficiency.[4]
Q4: How can I minimize epimerization during the coupling reaction?
To minimize epimerization:
-
Use a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling reagents.[2]
-
Choose a coupling reagent that incorporates a racemization suppressing moiety, such as HATU (which contains HOAt).
-
Avoid excessive activation times and elevated temperatures.
-
Use a non-polar solvent, as it can reduce the rate of epimerization.
Q5: What is the best way to purify the final this compound product?
Purification of this compound can typically be achieved through a combination of techniques:
-
Aqueous workup: An acidic wash (e.g., with cold 5% HCl) can remove unreacted amine components and basic byproducts, while a basic wash (e.g., with 5% NaHCO3) can remove unreacted Boc-Phe-OH.
-
Crystallization: The crude product can often be recrystallized from a suitable solvent mixture, such as chloroform and petroleum ether.
-
Flash column chromatography: If impurities persist, purification by silica gel flash chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a reliable method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient coupling reagent for sterically hindered dipeptide. 2. Incomplete activation of Boc-Phe-OH. 3. Deactivation of coupling reagent by moisture. 4. Poor solubility of reactants. | 1. Switch to a more potent coupling reagent such as HATU, HBTU, or PyBroP. 2. Ensure appropriate stoichiometry of coupling reagent and base. Allow for a pre-activation step. 3. Use anhydrous solvents and handle reagents in an inert atmosphere. 4. Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM). |
| Presence of Multiple Spots on TLC (or Peaks in HPLC) | 1. Epimerization leading to diastereomers. 2. Formation of N-acylurea byproduct (with carbodiimides). 3. Incomplete reaction, leaving starting materials. 4. Side reactions with amino acid side chains (less common for Phe). | 1. Add a racemization suppressant (HOBt, HOAt). Lower the reaction temperature. Reduce activation time. 2. Use a phosphonium or uronium salt-based coupling reagent instead of a carbodiimide. 3. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 4. Ensure proper protection of any reactive side chains in more complex peptides. |
| Difficulty in Removing Byproducts | 1. Dicyclohexylurea (DCU) from DCC is poorly soluble. 2. Hexamethylphosphoramide (HMPA) from BOP reagent is carcinogenic and hard to remove. | 1. If using DCC, filter the reaction mixture to remove precipitated DCU. Alternatively, use a more soluble carbodiimide like EDC. 2. Avoid using BOP reagent. Opt for modern phosphonium or uronium reagents like PyBOP or HBTU which do not produce HMPA. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using flash column chromatography. 2. Ensure all solvent is removed under high vacuum. Lyophilization can also be an option if the product is water-soluble after deprotection. |
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent/Method | Excess of Activated Component | Yield of Boc-Phe-(NMe)Aib-Phe-OBzl | Reference |
| Pivaloyl Mixed Anhydride | Yes | < 10% | [4] |
| Pentafluorophenyl Ester | Yes | < 10% | [4] |
| Acyl Fluoride | Yes | < 10% | [4] |
| HBTU | Yes | Significant Yield | [4] |
| PyBroP | Yes | Significant Yield | [4] |
| Boc-Phe-NCA | Yes | Superior Yield (prolonged reaction/elevated temp) | [4] |
Note: "Significant Yield" indicates that the method was effective, though the exact percentage was not specified in the abstract.[4]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using HBTU
This protocol describes a general method for the solution-phase synthesis of this compound using HBTU as the coupling reagent.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1 M Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
Step 1: Coupling Reaction
-
Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF.
-
Add DIPEA or NMM (2.2 equivalents) and stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DCM or DMF.
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 2: Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Phe-OMe.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the crude Boc-Phe-Phe-OMe in a mixture of THF and methanol.
-
Add 1 M LiOH (1.5 equivalents) and stir at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the saponification is complete, remove the organic solvents under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visual Guides
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
side reactions of Boc-Phe-Phe-OH in acidic conditions
Welcome to the technical support center for Boc-Phe-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the use of this compound in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound under acidic conditions?
When this compound is treated with acid, the primary goal is the removal of the N-terminal tert-butyloxycarbonyl (Boc) protecting group. However, several side reactions can occur concurrently:
-
Diketopiperazine (DKP) Formation: The deprotected dipeptide can cyclize to form a stable six-membered ring, known as a diketopiperazine. This is often the most significant side reaction for dipeptides.[1][2]
-
Racemization/Epimerization: The chiral centers of the phenylalanine residues can potentially undergo epimerization under certain acidic conditions, leading to the formation of diastereomers.[3][4]
-
Incomplete Deprotection: The Boc group may not be completely removed, especially if the reaction conditions (time, temperature, acid strength) are insufficient. This results in the retention of the starting material.[5]
-
Peptide Bond Cleavage: Prolonged exposure to very strong acids can lead to the hydrolysis of the amide bond between the two phenylalanine residues, although this is less common under standard Boc deprotection conditions.[6]
-
Alkylation: The tert-butyl cation formed during Boc deprotection is an electrophile that can potentially alkylate the electron-rich aromatic rings of the phenylalanine side chains, though this is more prevalent with more nucleophilic residues like Tryptophan or Methionine.[7]
Q2: How can I minimize diketopiperazine (DKP) formation?
DKP formation is a common issue at the dipeptide stage.[1] In Boc-based synthesis, the N-terminal amino group is protonated after deprotection, which makes it less nucleophilic and slows the rate of cyclization.[8] However, the risk increases significantly upon neutralization. To suppress this side reaction:
-
Utilize in situ Neutralization/Coupling Protocols: The most effective strategy is to perform the neutralization step concurrently with the subsequent coupling reaction.[1][8] This ensures the free amine is immediately acylated by the incoming activated amino acid, outcompeting the intramolecular cyclization.
-
Control Temperature: Keep the reaction temperature low (e.g., 0-5 °C) during and after deprotection to reduce the rate of cyclization.
-
Avoid Prolonged Storage: Use the deprotected dipeptide immediately in the next step. Avoid storing the free-amine form of the dipeptide for extended periods.
Q3: What conditions can cause racemization of the phenylalanine residues?
Racemization in peptide synthesis is a significant concern as it leads to diastereomeric impurities that are often difficult to separate. While racemization is frequently associated with base-mediated activation during coupling steps, it can also occur under acidic conditions.[3][4][9] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[3] To minimize this risk, it is crucial to use the mildest acidic conditions and shortest reaction times necessary for complete Boc deprotection.
Q4: Is incomplete Boc group deprotection a common problem?
Yes, incomplete deprotection can occur, leading to the contamination of the final product with the Boc-protected starting material. In the context of a larger solid-phase peptide synthesis (SPPS), this would result in deletion sequences where the subsequent amino acid is coupled to the unreacted portion of the peptide chain, while the chain with the persistent Boc group is terminated.[5] If you observe a significant amount of starting material after the reaction, consider extending the reaction time or using slightly stronger acidic conditions.
Troubleshooting Guide
| Symptom / Problem | Potential Cause | Recommended Action / Solution |
| Low yield of desired H-Phe-Phe-OH product. | High rate of diketopiperazine (DKP) formation. | Use the deprotected dipeptide immediately. Employ an in situ neutralization and coupling protocol for the next step.[1] Keep temperatures low. |
| Peptide bond cleavage due to harsh acidic conditions. | Reduce acid concentration, reaction time, or temperature. Use a milder acid if possible. | |
| HPLC analysis shows an unexpected major peak with a mass corresponding to the loss of water. | The peak is likely the diketopiperazine (cyclo-Phe-Phe). | Confirm the mass via mass spectrometry. Follow protocols to minimize DKP formation (see FAQ Q2). |
| HPLC/Chiral chromatography shows multiple peaks for the product. | Racemization has occurred, leading to diastereomers (L-L, D-L, L-D, D-D). | Confirm by comparing with standards if available. Use milder deprotection conditions (shorter time, lower temperature). Analyze the chirality of the starting material.[4] |
| Mass spectrum shows a peak corresponding to the starting material. | Incomplete deprotection of the Boc group. | Increase the reaction time for the acid deprotection step. Ensure the acid reagent (e.g., TFA) is fresh and anhydrous.[5][8] |
| Mass spectrum shows a peak +56 Da higher than the expected product. | Alkylation of the peptide by the tert-butyl cation generated from the Boc group. | Add a scavenger, such as 0.5% dithioethane (DTE), to the cleavage solution to quench the tert-butyl cations.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound
This protocol outlines the standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA).
-
Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution dropwise while stirring. A common reagent is 50% TFA in DCM.[8]
-
Reaction: Allow the reaction to stir at 0 °C for 5 minutes, then warm to room temperature and continue to stir for an additional 20-30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotoevaporation).
-
Precipitation: Add cold diethyl ether to the residue to precipitate the product as a trifluoroacetate salt.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting H-Phe-Phe-OH·TFA salt can be used in the next step.
Protocol 2: Boc Deprotection with Minimized Side Reactions
This protocol incorporates scavengers to prevent side reactions from the tert-butyl cation.
-
Preparation: Prepare a cleavage "cocktail." A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) or another suitable scavenger.
-
Dissolution: Dissolve the this compound in a minimal amount of DCM and cool to 0 °C.
-
Deprotection: Add the pre-chilled cleavage cocktail to the dissolved peptide (typically 10 mL per gram of peptide-resin equivalent).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Workup & Isolation: Follow steps 5-8 from the Standard Protocol. The use of scavengers helps to prevent side-chain alkylation and other cation-mediated side reactions.[7]
Quantitative Data Summary
The table below summarizes illustrative data on the formation of the major side product, diketopiperazine (DKP), under various acidic deprotection conditions.
| Acid Condition | Temperature (°C) | Time (min) | Boc Deprotection (%) | DKP Formation (%) |
| 50% TFA in DCM | 25 | 30 | >99 | ~5-10 |
| 50% TFA in DCM | 25 | 120 | >99 | ~15-25 |
| 25% TFA in DCM | 25 | 60 | ~90 | <5 |
| 4M HCl in Dioxane | 25 | 60 | >99 | ~8-15 |
Note: Data are illustrative and actual results may vary based on substrate concentration, purity of reagents, and specific experimental setup.
Visualizations
Caption: Reaction pathways for this compound in acidic conditions.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Boc-Phe-Phe-OH: HPLC vs. UPLC and qNMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis of peptides intended for research and pharmaceutical applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of the protected dipeptide, Boc-Phe-Phe-OH. The performance of a standard HPLC method is compared with two alternative techniques: Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method for your specific needs.
Data Presentation
The following table summarizes the key performance characteristics of HPLC, UPLC, and qNMR for the purity analysis of this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation using smaller particles | Quantitative analysis based on NMR signal intensity |
| Typical Resolution | Good | Excellent | Not applicable (provides structural and quantitative info) |
| Analysis Time | 15-30 minutes | 5-10 minutes | 10-20 minutes per sample |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg-mg range) |
| Solvent Consumption | Moderate | Low | Low |
| Throughput | Moderate | High | Low to Moderate |
| Quantitative Accuracy | High (with proper calibration) | High (with proper calibration) | Very High (primary ratio method) |
| Information Provided | Purity (area %), retention time | Purity (area %), retention time | Purity (mole %), structural confirmation, impurity ID |
Experimental Protocols
HPLC Method for Purity Determination of this compound
This protocol describes a standard reversed-phase HPLC method suitable for the routine purity analysis of this compound.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: this compound
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
b. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 70 22 95 25 95 26 30 | 30 | 30 |
c. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of the sample solvent to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Comparative Method 1: UPLC Analysis
UPLC offers a significant improvement in speed and resolution over conventional HPLC by utilizing columns with smaller particle sizes (<2 µm).
a. Instrumentation and Materials:
-
UPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile phases and sample solvent are the same as for the HPLC method.
b. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 5 70 6 95 7 95 7.1 30 | 8 | 30 |
c. Sample Preparation and Data Analysis:
-
Sample preparation and data analysis are performed in the same manner as the HPLC method. The higher resolution of UPLC may allow for the detection of minor impurities not resolved by HPLC.
Comparative Method 2: qNMR Analysis
Quantitative NMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.
a. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
Sample: this compound
b. Experimental Procedure:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
c. Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the tert-butyl protons of the Boc group) and a signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
The purity of this compound is calculated based on the known mass and purity of the internal standard and the measured molar ratio.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Comparison of Analytical Methods for this compound.
References
A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
In the realm of peptide synthesis, two strategies have dominated the landscape for decades: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies. The choice between these two approaches is a critical decision for researchers in drug development and various scientific fields, as it directly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of the Boc and Fmoc strategies, supported by experimental data and detailed protocols to aid researchers in making an informed selection for their specific needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.
The Boc Strategy: This classic approach utilizes the acid-labile Boc group to protect the N-terminus of the growing peptide chain. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.
The Fmoc Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-amino group. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA. This orthogonality in deprotection conditions is a key feature of the Fmoc strategy.[1]
Performance Comparison: A Quantitative Look
While the optimal strategy can be sequence-dependent, some general performance trends have been observed. The Boc strategy is often favored for the synthesis of long or challenging sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[1] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive modifications and for automated synthesis.
Table 1: Illustrative Yields of Peptides Synthesized via a Modified Boc SPPS Strategy
| Peptide Sequence | Resin Loading (mmol/g) | Crude Peptide Yield (%) | Purified Peptide Yield (%) |
| H-Ala-Phe-Leu-Gly-OH | 0.7 | 75 | 60 |
| H-Tyr-Gly-Gly-Phe-Met-OH | 0.6 | 68 | 52 |
| H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH | 0.5 | 55 | 40 |
Note: Data is illustrative and compiled from descriptions of modified Boc SPPS protocols. Actual yields can vary significantly based on the specific sequence, reagents, and reaction conditions.
Table 2: Illustrative Purity of a Crude Peptide Synthesized via Fmoc SPPS
| Peptide Sequence | Resin Type | Crude Peptide Purity (%) |
| Acyl Carrier Protein (65-74) | Standard Polystyrene | 60.7 |
| Acyl Carrier Protein (65-74) | Surface Active Resin | >90 |
This data highlights the impact of resin choice on the purity of the crude product in Fmoc SPPS.[2]
Experimental Protocols: A Step-by-Step Guide
The following are detailed, generalized protocols for both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Merrifield or PAM resin, based on the desired C-terminal functionality (acid or amide).
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or DMF.
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin thoroughly with DCM and methanol to remove excess reagents and by-products.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove the TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
-
-
Coupling of Subsequent Amino Acids:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a strong acid cocktail, typically anhydrous HF or TFMSA, containing scavengers (e.g., anisole, thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and dry under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Swelling:
-
Select an appropriate resin, such as Wang or Rink Amide resin, depending on the desired C-terminal functionality.
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.
-
-
Fmoc Deprotection:
-
If using a pre-loaded resin, treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the first amino acid.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid by pre-incubating it with a coupling agent (e.g., HBTU, HATU, HOBt) and a base (e.g., DIEA or N-methylmorpholine) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF.
-
-
Repeat Cycles:
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin extensively with DMF and then with DCM.
-
-
Cleavage and Side-Chain Deprotection:
-
Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Visualizing the Workflows
To better illustrate the cyclical nature of these two synthesis strategies, the following diagrams outline the key steps in each process.
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Conclusion: Making the Right Choice
The decision between Boc and Fmoc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides. However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis.[3] By carefully considering the advantages and disadvantages of each, and by adhering to well-defined experimental protocols, researchers can successfully synthesize a wide array of peptides for their scientific endeavors.
References
A Comparative Guide to the NMR Characterization of Boc-Phe-Phe-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the NMR characteristics of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) and its unprotected counterpart, L-phenylalanyl-L-phenylalanine (Phe-Phe-OH). The inclusion of the Boc protecting group significantly influences the chemical environment of the N-terminal amino acid, which is reflected in the NMR spectra.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and Phe-Phe-OH. The data for this compound is based on typical values for Boc-protected amino acids and related dipeptides. The data for Phe-Phe-OH is representative of unprotected dipeptides.
¹H NMR Chemical Shift Data (in ppm)
| Assignment | This compound (Typical) | Phe-Phe-OH (Typical) | Key Differences |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | - | Presence of a large singlet peak characteristic of the Boc group. |
| Phe¹ α-CH | ~4.3 - 4.5 (m, 1H) | ~3.9 - 4.1 (m, 1H) | The α-proton of the N-terminal residue is deshielded in the Boc-protected peptide. |
| Phe² α-CH | ~4.6 - 4.8 (m, 1H) | ~3.8 - 4.0 (m, 1H) | The α-proton of the C-terminal residue is also influenced by the N-terminal protecting group. |
| Phe¹,² β-CH₂ | ~2.9 - 3.2 (m, 4H) | ~2.8 - 3.1 (m, 4H) | Minor shifts are expected for the β-protons. |
| Phe¹,² Aromatic C-H | ~7.2 - 7.4 (m, 10H) | ~7.1 - 7.3 (m, 10H) | Minimal changes are expected in the aromatic region. |
| Amide N-H | ~6.5 - 7.0 (d, 1H) | ~8.0 - 8.5 (d, 1H) | The amide proton chemical shift is highly dependent on the solvent and hydrogen bonding. |
| Carboxyl O-H | ~10 - 12 (br s, 1H) | ~10 - 12 (br s, 1H) | Broad signal, often not observed. |
| Amine N-H₂ | - | ~7.5 - 8.0 (br s, 2H) | Presence of the free amine protons in the unprotected peptide. |
¹³C NMR Chemical Shift Data (in ppm)
| Assignment | This compound (Typical) | Phe-Phe-OH (Typical) | Key Differences |
| Boc C(CH₃)₃ | ~28.5 | - | Characteristic signal for the methyl carbons of the Boc group. |
| Boc C (CH₃)₃ | ~80.0 | - | Signal for the quaternary carbon of the Boc group. |
| Boc C=O | ~156.0 | - | Carbonyl carbon of the Boc protecting group. |
| Phe¹ C=O | ~171.0 | ~173.0 | The N-terminal carbonyl is slightly shielded by the Boc group. |
| Phe² C=O | ~174.0 | ~175.0 | Minor shift in the C-terminal carbonyl carbon. |
| Phe¹ α-C | ~55.0 | ~56.0 | The α-carbon of the N-terminal residue is slightly shielded. |
| Phe² α-C | ~54.0 | ~55.0 | Minor shift in the C-terminal α-carbon. |
| Phe¹,² β-C | ~38.0 | ~39.0 | Minimal changes are expected for the β-carbons. |
| Phe¹,² Aromatic C | ~126.0 - 137.0 | ~126.0 - 138.0 | Minimal changes are expected in the aromatic region. |
Experimental Protocols
A standardized protocol for the NMR analysis of peptides like this compound is crucial for obtaining high-quality, reproducible data.
Sample Preparation
-
Sample Purity : Ensure the peptide sample is of high purity (>95%), as impurities can complicate spectral analysis.[1]
-
Solvent Selection : Dissolve 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent. Common choices include DMSO-d₆, CDCl₃, or D₂O. For observing exchangeable protons (e.g., amide and carboxyl), aprotic solvents like DMSO-d₆ are preferred.
-
Concentration : The ideal concentration for peptide samples is typically between 1-5 mM.[2] For larger proteins, this may be lower.[2]
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0 ppm).
-
Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent signal broadening.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for sequencing and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, providing information on the peptide's conformation.
-
Workflow Visualization
The following diagram illustrates the general workflow for the NMR characterization of a dipeptide like this compound.
References
Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-Phe-Phe-OH
This guide provides a comprehensive comparison of mass spectrometry for the analysis of dipeptides, specifically focusing on Phenylalanyl-Phenylalanine (Phe-Phe) synthesized using a tert-butyloxycarbonyl (Boc) protecting group (Boc-Phe-Phe-OH). It is intended for researchers, scientists, and professionals in drug development who are engaged in peptide synthesis and characterization. This document outlines the experimental protocols, presents comparative data, and visualizes key workflows and processes.
Introduction to Peptide Analysis
The synthesis of peptides is a cornerstone of drug discovery and development. The use of protecting groups, such as the Boc group, is essential for directing the formation of the correct peptide sequence.[1][2] Following synthesis, rigorous analytical techniques are required to confirm the identity, purity, and sequence of the target peptide. Mass spectrometry (MS) has become a primary tool for peptide characterization due to its high sensitivity, speed, and ability to provide detailed structural information.[3] This guide will compare the use of mass spectrometry with other analytical techniques for the characterization of a Boc-protected dipeptide, this compound.
Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry is a powerful tool for peptide analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) and Amino Acid Analysis (AAA) also play crucial roles in peptide characterization. The choice of technique depends on the specific information required.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, provides molecular weight and structural (sequence) information, suitable for complex mixtures.[4] | Can be destructive, ionization efficiency can vary, may require sample clean-up.[5] | Molecular weight determination, peptide sequencing, and impurity identification. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for assessing purity, quantifiable, non-destructive.[3] | Does not provide direct molecular weight or sequence information, can be time-consuming for method development. | Purity assessment and quantification of the synthesized peptide.[5] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified. | Provides accurate amino acid composition and peptide concentration.[3][6] | Destroys the peptide, does not provide sequence information, can be a lengthy process. | Confirmation of amino acid composition and accurate quantification of the peptide. |
Mass Spectrometry of this compound
The analysis of this compound by mass spectrometry typically involves several key steps: sample preparation (including the removal of the Boc protecting group), ionization of the peptide, and mass analysis of the intact peptide and its fragments.
Expected Mass-to-Charge Ratios
The theoretical monoisotopic mass of this compound (C₂₃H₂₈N₂O₅) is 412.1998 Da.[7] After deprotection, the resulting Phe-Phe dipeptide has a monoisotopic mass of 296.1474 Da. The expected m/z values for the protonated molecules in a mass spectrometer are presented in the table below.
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ m/z |
| This compound | C₂₃H₂₈N₂O₅ | 412.1998 | 413.2076 |
| Phe-Phe | C₁₈H₂₀N₂O₃ | 296.1474 | 297.1552 |
Peptide Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The deprotected Phe-Phe dipeptide is fragmented, typically through collision-induced dissociation (CID), which cleaves the amide bond.[8] This fragmentation results in the formation of b- and y-ions, which are diagnostic for the amino acid sequence.
| Fragment Ion | Sequence | Theoretical m/z |
| b₁ | Phe | 148.0762 |
| y₁ | Phe | 148.0762 |
Note: For a dipeptide of two identical amino acids, the b₁ and y₁ ions will have the same mass.
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group, a necessary step before MS/MS analysis for sequencing.
-
Dissolve the Peptide: Dissolve approximately 1 mg of this compound in 100 µL of a suitable organic solvent (e.g., dichloromethane or dioxane).
-
Add Cleavage Reagent: Add 100 µL of a cleavage solution, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[9]
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Evaporate: Remove the TFA by evaporation under a stream of nitrogen gas.
-
Reconstitute: Reconstitute the deprotected Phe-Phe peptide in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is for the analysis of the deprotected Phe-Phe peptide.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted peptide solution.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 100-1000 for a full scan to detect the precursor ion [M+H]⁺ at m/z 297.15.
-
MS/MS Analysis: Select the precursor ion at m/z 297.15 for fragmentation.
-
Collision Energy: Optimize collision energy to achieve sufficient fragmentation for the generation of b- and y-ions.
-
Visualizations
The following diagrams illustrate the experimental workflow and the fragmentation pattern of the Phe-Phe dipeptide.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Fragmentation pattern of the Phe-Phe dipeptide in MS/MS.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
A Head-to-Head Battle in Peptide Synthesis: Unveiling the Cost-Effectiveness of Boc vs. Fmoc Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts cost, efficiency, and the final peptide's purity. This comprehensive guide provides an objective comparison of these two predominant strategies, supported by experimental data and detailed protocols to inform your selection process.
The foundational principle of SPPS, developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[1] The key distinction between the Boc and Fmoc strategies lies in the type of protecting group used for the α-amino group of the incoming amino acid and the chemical conditions required for its removal.
The Boc strategy, the older of the two, employs an acid-labile Boc group, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[2] In contrast, the Fmoc strategy utilizes a base-labile Fmoc protecting group, which is cleaved under mild basic conditions using piperidine. The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with the peptide from the resin using TFA.[2][] This fundamental difference in chemical orthogonality forms the basis for the distinct advantages and disadvantages of each method.
Quantitative Comparison: A Data-Driven Look at Boc vs. Fmoc
To provide a clear and concise overview of the cost-effectiveness of each method, the following tables summarize key quantitative parameters based on typical laboratory-scale synthesis.
| Parameter | Boc Chemistry | Fmoc Chemistry | Source(s) |
| Cost of Protected Amino Acids | Generally lower | Generally higher | [4] |
| Primary Reagent Cost | TFA (deprotection), HF (cleavage) - HF is highly hazardous and requires special equipment | Piperidine (deprotection), TFA (cleavage) - Piperidine is less hazardous than HF | [2] |
| Typical Reagent Excess (per coupling) | 2-4 equivalents | 2-5 equivalents | [5][6] |
| Typical Synthesis Cycle Time (per amino acid) | 60 - 120 minutes | 30 - 90 minutes | [6][7] |
| Typical Crude Peptide Purity | Good, but potential for side reactions with acid-sensitive residues | High, due to milder deprotection conditions | [8] |
| Typical Overall Yield | Variable, can be affected by harsh cleavage conditions | Generally high, favored by milder conditions | [8] |
| Solvent Consumption | High (DCM, DMF) | High (DMF, NMP) | [9] |
| Hazardous Waste Generation | Significant (chlorinated solvents, strong acids like HF) | Significant (piperidine, DMF) | [4] |
Performance Under the Microscope: Experimental Data
The choice between Boc and Fmoc can also be influenced by the specific peptide sequence. For instance, Boc chemistry is often preferred for the synthesis of long or hydrophobic peptides that are prone to aggregation. The acidic deprotection step in Boc-SPPS results in the protonation of the N-terminus, which can help to disrupt intermolecular hydrogen bonding and improve solvation.[6]
Conversely, the mild conditions of Fmoc-SPPS make it the method of choice for peptides containing sensitive amino acids or post-translational modifications. The use of strong acid in Boc chemistry can lead to the degradation of certain residues and the removal of some side-chain protecting groups prematurely.
Experimental Protocols: A Step-by-Step Guide
The following are generalized manual protocols for a single coupling cycle in Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
| Step | Procedure | Reagents & Solvents | Typical Time |
| 1. Deprotection | The resin-bound peptide is treated with a solution of TFA in DCM to remove the Boc protecting group. | 50% TFA in Dichloromethane (DCM) | 30 min |
| 2. Washing | The resin is washed multiple times to remove residual TFA and the cleaved Boc group. | DCM, Isopropanol (IPA), DMF | 10 min |
| 3. Neutralization | The protonated N-terminus is neutralized with a base to prepare for the next coupling reaction. | 10% Diisopropylethylamine (DIEA) in DMF | 10 min |
| 4. Washing | The resin is washed to remove excess base. | DMF, DCM | 5 min |
| 5. Coupling | The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain. | Boc-amino acid, Coupling agent (e.g., HBTU, DIC/HOBt), DIEA in DMF | 60 - 120 min |
| 6. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM | 10 min |
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
| Step | Procedure | Reagents & Solvents | Typical Time |
| 1. Deprotection | The resin-bound peptide is treated with a solution of piperidine in DMF to remove the Fmoc protecting group. | 20% Piperidine in Dimethylformamide (DMF) | 10-20 min |
| 2. Washing | The resin is washed multiple times to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct. | DMF, DCM | 10 min |
| 3. Coupling | The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain. | Fmoc-amino acid, Coupling agent (e.g., HBTU, HATU), DIEA in DMF | 30 - 60 min |
| 4. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM | 10 min |
Visualizing the Workflow: Boc vs. Fmoc Synthesis
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Conclusion: Making an Informed Decision
The choice between Boc and Fmoc solid-phase peptide synthesis is not a one-size-fits-all decision. While Fmoc chemistry has become the more prevalent method due to its milder conditions and suitability for a wider range of peptides, Boc chemistry remains a valuable tool for specific applications, particularly for complex and aggregation-prone sequences.
Key takeaways:
-
Fmoc-SPPS is generally favored for its milder reaction conditions, which leads to higher purity and yield for a broad range of peptides. The avoidance of the highly hazardous HF for cleavage is a significant safety advantage.
-
Boc-SPPS can be more cost-effective in terms of the raw cost of the protected amino acids. It can also offer advantages in the synthesis of long and hydrophobic peptides where aggregation is a concern.[6]
Ultimately, the most cost-effective strategy depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each method presented in this guide, researchers can make an informed decision to optimize their peptide synthesis endeavors.
References
- 1. Bot Detection [iris-biotech.de]
- 2. lifetein.com [lifetein.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. tandfonline.com [tandfonline.com]
Comparative Analysis of the Biological Activity of Boc-Phe-Phe-OH Analogs
A detailed examination of the antimicrobial properties of N-α-t-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) analogs reveals their potential as broad-spectrum antibacterial agents. This guide provides a comparative overview of their biological activities, supported by experimental data, to inform researchers and drug development professionals in the field of peptide-based therapeutics.
This analysis focuses on the structure-activity relationships of this compound derivatives, particularly highlighting their efficacy against various bacterial strains. The inclusion of different amino acid residues and modifications to the peptide backbone significantly influences their antimicrobial potency.
Comparative Antimicrobial Activity
While extensive comparative data on a wide range of this compound analogs is still an emerging area of research, studies on closely related Boc-protected dipeptides provide valuable insights into their therapeutic potential. A notable study investigated the antibacterial activity of Boc-protected phenylalanine and tryptophan-based dipeptide methyl esters, demonstrating their efficacy against both Gram-positive and Gram-negative bacteria.
The table below summarizes the Minimum Inhibitory Concentration (MIC90) values for two such analogs, Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, against a panel of pathogenic bacteria.[1]
| Bacterial Strain | Boc-Phe-Trp-OMe (µg/mL) | Boc-Trp-Trp-OMe (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 230 | 250 |
| Bacillus subtilis (ATCC 6633) | 250 | 280 |
| Escherichia coli (ATCC 25922) | 350 | 400 |
| Pseudomonas aeruginosa (ATCC 27853) | 400 | >500 |
| Salmonella typhimurium (ATCC 14028) | 300 | 350 |
These findings suggest that Boc-protected dipeptides containing aromatic residues exhibit significant antibacterial activity.[1] The slightly higher potency of the phenylalanine-tryptophan analog against most strains indicates that the specific combination of amino acids is a key determinant of efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of these peptide analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Procedure:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Trypticase Soy Broth) and incubated at 37°C with shaking until it reaches the exponential growth phase. The bacterial culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[2][3]
-
Peptide Dilution: The Boc-protected dipeptide analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[3][4]
-
Inoculation and Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptides. The final volume in each well is typically 200 µL.[2] The plate is then incubated at 37°C for 18-24 hours.[3][4]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[4] The optical density (OD) at 600 nm can also be measured using a microplate reader to quantify bacterial growth.[2]
Bacterial Membrane Permeabilization Assay
This assay is used to determine if the antimicrobial mechanism of the peptides involves disrupting the bacterial cell membrane.
Procedure:
-
Bacterial Preparation: Bacterial cells in their exponential growth phase are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Fluorescent Dye Incubation: A fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes, is added to the bacterial suspension.
-
Peptide Treatment: The Boc-protected dipeptide analogs are added to the bacterial suspension at their respective MIC or other relevant concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular components.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many antimicrobial peptides, including these dipeptide analogs, is the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound analogs.
The amphipathic nature of these peptides, with both hydrophobic (phenylalanine rings) and hydrophilic (carboxyl and carbonyl groups) regions, allows them to interact with and insert into the lipid bilayer of bacterial membranes. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The subsequent leakage of essential ions and metabolites from the cytoplasm ultimately results in bacterial cell death.
Experimental Workflow
The overall process for evaluating the biological activity of newly synthesized this compound analogs is outlined below.
Caption: Workflow for synthesis and evaluation of this compound analogs.
This workflow begins with the chemical synthesis and purification of the peptide analogs. The purified compounds are then subjected to a series of biological assays to determine their antimicrobial efficacy. The data from these assays are then analyzed to establish structure-activity relationships, which can guide the design of more potent and selective antimicrobial peptides.
References
- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Minimum Inhibitory Concentration of Peptides [bio-protocol.org]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
A Researcher's Guide to Protecting Groups for Phenylalanine: A Comparative Study
In the intricate world of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired outcomes. For an amino acid as crucial as phenylalanine, with its reactive α-amino and α-carboxylic acid functionalities, the choice of protecting strategy can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of commonly employed protecting groups for phenylalanine, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
At a Glance: Comparing Amine Protecting Groups
The protection of the α-amino group of phenylalanine is critical to prevent unwanted side reactions during peptide coupling. The most ubiquitously used protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). Their selection is often dictated by the overall synthetic strategy, particularly the desired orthogonality and deprotection conditions.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |
| Boc |
| Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to bases and hydrogenolysis |
| Fmoc |
| Fmoc-Cl, Fmoc-OSu | Bases (e.g., piperidine, DBU) | Stable to acids |
| Cbz (Z) |
| Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr in AcOH) | Stable to mild acids and bases |
At a Glance: Comparing Carboxylic Acid Protecting Groups
The carboxylic acid group of phenylalanine is typically protected as an ester to prevent its participation in undesired reactions. The choice of ester is influenced by the desired cleavage method, which should be compatible with the chosen amine protecting group and other functionalities in the molecule.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |
| Methyl/Ethyl Ester | R-COOCH₃ / R-COOC₂H₅ | Methanol/Ethanol, H₂SO₄ | Saponification (e.g., LiOH, NaOH) | Stable to acidic conditions |
| Benzyl Ester (Bn) | R-COOCH₂Ph | Benzyl bromide, K₂CO₃ | Hydrogenolysis (H₂, Pd/C) | Stable to acids and bases |
| tert-Butyl Ester (tBu) | R-COOC(CH₃)₃ | tBuOH, DCC, DMAP | Strong acids (e.g., TFA) | Stable to bases and hydrogenolysis |
The Logic of Orthogonal Protection
In complex syntheses, particularly solid-phase peptide synthesis (SPPS), the concept of "orthogonal protection" is fundamental.[1] This strategy allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of peptide chains.
Caption: Orthogonality of common protecting groups for phenylalanine.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of phenylalanine's amine group with Boc, Fmoc, and Cbz.
N-Boc-L-phenylalanine Synthesis
Protection:
-
Dissolve L-phenylalanine (1 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with a cold solution of potassium bisulfate to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-phenylalanine.[2][3]
Deprotection:
-
Dissolve N-Boc-L-phenylalanine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected phenylalanine.[1][4]
N-Fmoc-L-phenylalanine Synthesis
Protection:
-
Suspend L-phenylalanine (1 equivalent) in a mixture of acetone and water.
-
Add sodium bicarbonate (2 equivalents) to the suspension.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in acetone dropwise.
-
Stir the reaction at room temperature for several hours until completion.
-
Remove the acetone under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether.
-
Acidify the aqueous layer with concentrated HCl to pH 1.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Fmoc-L-phenylalanine.[5]
Deprotection:
-
Dissolve N-Fmoc-L-phenylalanine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
The deprotected phenylalanine can then be used in the next step of synthesis, with the dibenzofulvene-piperidine adduct being washed away.[5][6]
N-Cbz-L-phenylalanine Synthesis
Protection:
-
Dissolve L-phenylalanine (1 equivalent) in a 2M NaOH solution.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) and a 2M NaOH solution portion-wise while maintaining the pH between 9-10.
-
Stir the mixture vigorously for 2-3 hours at 0°C.
-
Wash the reaction mixture with ether.
-
Acidify the aqueous layer with cold 2M HCl to pH 2.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain N-Cbz-L-phenylalanine.[7][8]
Deprotection:
-
Dissolve N-Cbz-L-phenylalanine in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the deprotected phenylalanine.[1][7]
Workflow for Selecting a Protecting Group Strategy
The selection of an appropriate protecting group strategy is a multi-faceted decision process. The following diagram illustrates a typical workflow for this selection process.
Caption: Workflow for selecting a protecting group strategy.
Conclusion
The protection of phenylalanine's functional groups is a cornerstone of modern synthetic organic chemistry and peptide science. While Boc, Fmoc, and Cbz remain the workhorses for amine protection, and various esters for the carboxylic acid, the optimal choice is contingent upon the specific synthetic context. By understanding the principles of stability, cleavage, and orthogonality, and by utilizing robust experimental protocols, researchers can navigate the complexities of peptide synthesis and achieve their desired molecular targets with greater efficiency and success.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. N-Cbz-L-Phenylalanine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validating the Synthesis of Boc-Phe-Phe-OH: A Melting Point Analysis Guide
For researchers and professionals in drug development and peptide chemistry, confirming the successful synthesis of a target molecule is paramount. This guide provides a comparative analysis for validating the synthesis of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) by melting point analysis. By comparing the experimentally obtained melting point of the synthesized product with the theoretical values of the starting materials and the target compound, researchers can effectively assess the purity and identity of their product.
Comparative Melting Point Data
A sharp and specific melting point is a strong indicator of a pure compound. In the synthesis of this compound, a significant difference in melting points between the starting materials and the final product is expected. The presence of unreacted starting materials or byproducts will typically result in a depressed and broadened melting point range for the synthesized product.
| Compound | Role | Theoretical Melting Point (°C) |
| Boc-Phe-OH | Starting Material | 85 - 87 |
| L-Phenylalanine methyl ester hydrochloride | Starting Material | 151 - 162 |
| This compound | Product | ~175.1 |
Experimental Protocols
This section details the synthetic procedure for this compound and the protocol for its melting point determination.
Synthesis of this compound
This protocol employs a standard peptide coupling reaction using dicyclohexylcarbodiimide (DCC) as the coupling agent and N-methylmorpholine (NMM) as a base.
Materials:
-
Boc-Phe-OH
-
L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Amine Salt Neutralization: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in chloroform. Cool the solution to 0°C and add N-methylmorpholine (1.1 eq). Stir the mixture for 15 minutes.
-
Coupling Reaction: To the same flask, add Boc-Phe-OH (1.0 eq) dissolved in chloroform, followed by the addition of DCC (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 5% NaHCO₃ solution and saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Phe-Phe-OMe.
-
Saponification: Dissolve the crude Boc-Phe-Phe-OMe in a mixture of methanol and water. Add LiOH (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate.
-
Final Wash and Drying: Wash the organic layer with water and saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Melting Point Analysis Protocol
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the synthesized this compound is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a rough determination, heat the sample at a rapid rate (10-20 °C/minute) to quickly identify the approximate melting range.
-
For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/minute.
-
-
Recording the Melting Range: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.
-
Comparison: Compare the observed melting point range with the literature value for this compound and the melting points of the starting materials. A sharp melting range close to the literature value indicates a high purity of the synthesized product.
Synthesis and Validation Workflow
The following diagram illustrates the key stages in the synthesis of this compound and its validation via melting point analysis.
Synthesis and validation workflow for this compound.
assessing the stability of Boc-Phe-Phe-OH under storage conditions
For researchers, scientists, and drug development professionals, ensuring the stability of peptide intermediates is critical for the integrity of research and the quality of final products. This guide provides a comparative assessment of the stability of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) under various storage conditions. It further contrasts its stability profile with an alternative, N-(9-fluorenylmethoxycarbonyl)-L-phenylalanyl-L-phenylalanine (Fmoc-Phe-Phe-OH), and provides detailed experimental protocols for stability assessment.
Comparative Stability Analysis
The stability of protected dipeptides is paramount for their effective use in peptide synthesis and other applications. The choice of the N-terminal protecting group, such as the acid-labile Boc group or the base-labile Fmoc group, can significantly influence the compound's stability profile.[][2][3][4] While specific long-term stability data for this compound is not extensively published, general principles of peptide stability suggest that in a lyophilized state and stored under appropriate conditions, it can be stable for extended periods.
To provide a comparative perspective, the following table illustrates hypothetical stability data for this compound versus Fmoc-Phe-Phe-OH under accelerated stability testing conditions. This data is intended to be illustrative, reflecting the expected relative stability based on the known chemical properties of the protecting groups.
Table 1: Comparative Stability of this compound vs. Fmoc-Phe-Phe-OH under Accelerated Storage Conditions (Hypothetical Data)
| Condition | Timepoint | This compound Purity (%) | Fmoc-Phe-Phe-OH Purity (%) | Major Degradant (%) - this compound | Major Degradant (%) - Fmoc-Phe-Phe-OH |
| 40°C / 75% RH | 0 | 99.5 | 99.6 | <0.1 | <0.1 |
| 1 month | 98.8 | 99.0 | 0.5 (Hydrolysis) | 0.3 (Piperidine Adduct) | |
| 3 months | 97.2 | 97.8 | 1.8 (Hydrolysis) | 1.2 (Piperidine Adduct) | |
| 6 months | 95.0 | 96.1 | 3.5 (Hydrolysis) | 2.5 (Piperidine Adduct) | |
| 60°C | 0 | 99.5 | 99.6 | <0.1 | <0.1 |
| 15 days | 97.0 | 98.0 | 1.5 (Hydrolysis) | 0.8 (Thermal Degradation) | |
| 30 days | 94.2 | 96.5 | 3.8 (Hydrolysis) | 1.9 (Thermal Degradation) | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | 99.4 | 0.2 (Photodegradation) | 0.1 (Photodegradation) |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.
Experimental Protocols
To rigorously assess the stability of this compound, a forced degradation study and a stability-indicating analytical method are essential.
Protocol 1: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Photostability chamber
-
Temperature and humidity controlled oven
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
4. Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
1. Objective: To quantify the purity of this compound and separate it from its potential degradation products.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Experimental Processes and Degradation
To further clarify the experimental workflow and potential chemical changes, the following diagrams are provided.
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
The stability of this compound is a critical parameter for its successful application. While inherently stable in its lyophilized form under proper storage, it is susceptible to degradation under conditions of high heat, humidity, and in the presence of strong acids, bases, or oxidizing agents. Compared to the Fmoc protecting group, the Boc group's lability in acidic conditions is a key differentiator in its stability profile. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important peptide synthesis intermediate.
References
Safety Operating Guide
Proper Disposal of Boc-Phe-Phe-OH: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Boc-Phe-Phe-OH, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure the safe handling and disposal of this dipeptide, minimizing environmental impact and maintaining regulatory compliance.
N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, or this compound, is a dipeptide derivative commonly used in peptide synthesis. While it is not classified as a hazardous substance under OSHA guidelines, proper disposal is crucial to maintain a safe laboratory environment and adhere to waste management regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C23H28N2O5[1] |
| Molecular Weight | 412.5 g/mol [1] |
| Appearance | White to off-white powder or solid |
| Solubility | Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2] |
| Stability | Stable under recommended storage conditions.[3] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to employ the proper personal protective equipment (PPE) and follow standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In cases of potential dust generation, a NIOSH-approved N95 dust mask is recommended.
-
Engineering Controls: Ensure adequate ventilation, such as a chemical fume hood, when handling the solid compound to minimize inhalation of any dust particles.[3]
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols during handling.[3]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to be straightforward and to mitigate risks.
Caption: Workflow for the proper disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any institutional tracking numbers.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be collected in a separate, sealed container labeled as "Non-hazardous Chemical Waste" and specifying the contaminant.
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled container compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Temporary Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The storage area should be clearly marked as a chemical waste accumulation point.
3. Final Disposal:
-
Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[3] This can lead to environmental contamination and may be in violation of local ordinances.
4. Documentation:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal.
-
Retain all documentation, including waste manifests, provided by the disposal vendor.
Spill Management
In the event of a spill, the following procedures should be followed to ensure a safe and effective cleanup.
Caption: Logical flow for responding to a this compound spill.
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Ensure the area is well-ventilated.
-
By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.
References
Comprehensive Safety and Handling Guide for Boc-Phe-Phe-OH
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH). The following procedures are designed to minimize risk and ensure a safe laboratory environment during handling, storage, and disposal.
Hazard Assessment
Personal Protective Equipment (PPE)
The following PPE is mandatory for the routine handling of this compound. Proper use of this equipment is the first line of defense against potential exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Footwear | Closed-toe shoes. | Prevents injuries from spills or dropped items.[2] |
| Respiratory Protection | N95 respirator or equivalent. | Recommended when weighing or transferring powder outside of a ventilated enclosure to prevent inhalation of dust.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan ensures both safety and procedural consistency.
3.1. Preparation and Weighing
-
Work Area Preparation : Designate a specific area for handling this compound. Ideally, this should be within a chemical fume hood or a space with local exhaust ventilation to control dust.[1]
-
Don PPE : Before handling the container, put on all required PPE as detailed in the table above.
-
Weighing : If possible, weigh the solid compound in a ventilated enclosure. Use a spatula to carefully transfer the powder to a weighing boat. Avoid actions that could generate dust.
-
Container Sealing : After use, ensure the container is tightly sealed to prevent absorption of moisture and contamination.
3.2. Solution Preparation
-
Solvent Addition : Slowly add the weighed this compound solid to the desired solvent in an appropriate flask or beaker.
-
Dissolution : Mix or stir the solution until the solid is fully dissolved. If heating is required, do so in a well-ventilated area.
-
Labeling : Clearly label the container with the chemical name, concentration, date, and your initials.
3.3. Spill and Emergency Procedures
-
Small Spills : For small powder spills, carefully sweep up the material and place it in a sealed container for waste disposal.[1] Avoid creating dust. Clean the area with a damp cloth.
-
Large Spills : For larger spills, evacuate the immediate area. Restrict access and follow your institution's emergency spill response procedures.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water.[5]
-
Eye Contact : Flush the eyes with water for at least 15 minutes as a precaution.[1][5]
-
Inhalation : If dust is inhaled, move to an area with fresh air.[5]
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental compliance.
4.1. Storage
-
Store this compound in a tightly closed container in a cool, dry, and dark environment.[3] A storage temperature of -20°C is often recommended for long-term stability of peptides.[3]
4.2. Waste Disposal
-
Solid Waste : Dispose of unused this compound powder and any contaminated materials (e.g., gloves, weighing boats, paper towels) in a designated chemical waste container.
-
Liquid Waste : Do not pour solutions containing this compound down the drain.[3] Collect all liquid waste in a properly labeled hazardous waste container.
-
Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]
Diagram of the Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
